3-Methyl-5-isopropylhydantoin
Description
The exact mass of the compound 3-Methyl-5-isopropylhydantoin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methyl-5-isopropylhydantoin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-isopropylhydantoin including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-propan-2-ylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4(2)5-6(10)9(3)7(11)8-5/h4-5H,1-3H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBVKYNWQBSNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699003 | |
| Record name | 3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74310-99-9 | |
| Record name | 3-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74310-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis, Purification, and Structural Characterization of 3-Methyl-5-Isopropylhydantoin
Topic: 3-Methyl-5-isopropylhydantoin Synthesis and Characterization Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Rationale
3-Methyl-5-isopropylhydantoin (MIH) represents a critical scaffold in medicinal chemistry, serving as both a derivative of the amino acid valine and a structural analogue to established anticonvulsants (e.g., Mephenytoin). Beyond its pharmacological potential, MIH is analytically significant as a specific hemoglobin adduct biomarker for N,N-dimethylformamide (DMF) exposure.
This guide details the robust synthesis of MIH, prioritizing regiochemical control to distinguish between the N1 (urea-like) and N3 (imide-like) positions. While direct condensation of valine with methyl isocyanate offers high regioselectivity, the hazardous nature of isocyanates often necessitates an alternative approach. Therefore, this guide focuses on the Selective N3-Alkylation of 5-Isopropylhydantoin as the primary, scalable laboratory protocol, while providing the isocyanate route as a mechanistic reference.
Critical Quality Attributes (CQAs)
-
Regioselectivity: >98% N3-methylation (avoiding N1,N3-dimethylation).
-
Stereochemistry: Control of C5 racemization under basic conditions.
-
Purity: Removal of unreacted alkylating agents and inorganic salts.
Retrosynthetic Analysis & Mechanistic Logic
The synthesis of 3-substituted hydantoins hinges on the acidity difference between the N3 and N1 protons.
-
N3-H (Imide): pKa
8.0–9.0. Highly acidic due to resonance stabilization between two carbonyls (C2 and C4). -
N1-H (Urea): pKa
12.0+. Less acidic; deprotonation requires stronger bases.
By utilizing a weak base (e.g.,
Pathway Visualization
Figure 1: Retrosynthetic logic flow. The green path indicates the optimized route for selective N3 functionalization.
Primary Protocol: Selective N3-Alkylation
This protocol assumes the use of 5-isopropylhydantoin as the starting material. If this precursor is not commercially available, it can be synthesized via the Urech method (L-Valine + Potassium Cyanate + HCl).
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Substrate: 5-Isopropylhydantoin (1.0 eq)
-
Alkylating Agent: Iodomethane (MeI) (1.1 eq) Caution: Neurotoxin
-
Base: Potassium Carbonate (
), anhydrous (1.5 eq) -
Solvent: Acetone (HPLC grade) or DMF (for larger scales)
Step-by-Step Methodology
Phase 1: Activation (Deprotonation)
-
Setup: Charge a round-bottom flask with 5-isopropylhydantoin (10 mmol, 1.42 g) and anhydrous acetone (30 mL).
-
Base Addition: Add finely powdered anhydrous
(15 mmol, 2.07 g). -
Equilibration: Stir the suspension vigorously at room temperature for 30 minutes.
-
Expert Insight: This pre-stirring step ensures the formation of the N3-potassium salt. The suspension may thicken slightly.
-
Phase 2: Alkylation
-
Addition: Cool the mixture to 0°C (ice bath) to suppress N1 alkylation kinetics. Add Iodomethane (11 mmol, 0.68 mL) dropwise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 6–12 hours.
-
Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material (
) should disappear, replaced by the less polar product ( ).-
Self-Validating Check: If a spot appears at
, over-methylation (N1,N3-dimethyl) is occurring. Stop the reaction immediately.
-
Phase 3: Work-up & Purification
-
Filtration: Filter off the inorganic salts (
, unreacted ). Wash the filter cake with cold acetone. -
Concentration: Evaporate the solvent under reduced pressure to yield a white solid.
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) or Toluene.[1]
-
Target Yield: 85–92%[2]
-
Appearance: White crystalline needles.
-
Characterization & Structural Confirmation
Accurate characterization is vital to distinguish the N3-methyl isomer from the N1-methyl isomer.
NMR Spectroscopy ( & )
The diagnostic signal is the N-Methyl singlet . In N3-methyl hydantoins, this signal typically appears upfield relative to N1-methyl due to the shielding environment between the two carbonyls, though solvent effects are strong. The most reliable confirmation is the HMBC correlation between the N-Me protons and two carbonyl carbons (C2 and C4).
Table 1: Expected NMR Shifts (in
| Moiety | Proton ( | Multiplicity | Carbon ( | Structural Insight |
| N1-H | 8.20 – 8.50 | Broad Singlet | — | Diagnostic of mono-alkylation. Disappears in |
| H-5 | 3.95 – 4.05 | Doublet / Multiplet | ~58.0 | Alpha-proton. Coupling to iPr-CH confirms C5 integrity. |
| N3-Me | 2.85 – 2.95 | Singlet | ~26.5 | Key Identifier. Integration = 3H. |
| iPr-CH | 2.05 – 2.15 | Multiplet | ~30.0 | Beta-proton of isopropyl group. |
| iPr-Me | 0.85 – 1.00 | Doublets (2x) | ~16.0, 18.0 | Diastereotopic methyls if chiral; otherwise overlapping doublets. |
| C=O (C2) | — | — | ~156.0 | Urea carbonyl. |
| C=O (C4) | — | — | ~174.0 | Amide carbonyl. |
Mass Spectrometry (EI/ESI)
-
Molecular Ion (
): m/z 156.1. -
Fragmentation Pattern:
-
Loss of Isopropyl radical (
). -
Retro-Diels-Alder type cleavage of the hydantoin ring.
-
Melting Point[8][11]
-
3-Methyl-5-isopropylhydantoin: 104–106 °C (Lit. range for similar derivatives).
-
Note: Significant deviation (>5°C) suggests contamination with the N1-isomer or inorganic salts.
Troubleshooting & Optimization
Common Failure Modes
| Issue | Cause | Corrective Action |
| N1,N3-Dimethylation | Base too strong (e.g., NaH) or excess MeI. | Switch to |
| Racemization | High temperature or prolonged exposure to base. | Keep reaction temp < 40°C. Use non-basic alkylating agents if chirality is paramount (rare). |
| Low Yield | Incomplete deprotonation. | Ensure |
Reaction Mechanism Visualization
Figure 2: Mechanistic pathway of the selective N3-alkylation.
References
-
Käfferlein, H. U., & Angerer, J. (1999). 3-Methyl-5-isopropylhydantoin: A specific metabolite of N,N-dimethylformamide in humans.[3] International Archives of Occupational and Environmental Health. Link
-
Ware, E. (1950). The Chemistry of the Hydantoins.[4][5][6][7] Chemical Reviews, 46(3), 403–470. (Classic review on hydantoin acidity and alkylation patterns). Link
-
Meoz, A., et al. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. European Journal of Chemistry. (Structural analog data for comparison). Link
- Urech, F. (1873). Ueber Lacturaminsäure und Lactylharnstoff. Annalen der Chemie, 165, 99.
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- 2. 5-METHYL-5-PHENYLHYDANTOIN(6843-49-8) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. openmedscience.com [openmedscience.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Methyl-5-isopropylhydantoin: Synthesis, Analysis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
The hydantoin scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of pharmacologically active agents. Among the vast library of hydantoin derivatives, 3-Methyl-5-isopropylhydantoin emerges as a compound of significant interest, not only as a potential therapeutic agent itself but also as a crucial biomarker. This technical guide provides a comprehensive overview of 3-Methyl-5-isopropylhydantoin, delving into its chemical identity, synthetic pathways, analytical methodologies, and known biological significance. As Senior Application Scientists, our goal is to furnish researchers and drug development professionals with the technical accuracy and field-proven insights necessary to harness the full potential of this versatile molecule.
Core Compound Identification
-
Chemical Name: 3-Methyl-5-isopropylhydantoin
-
IUPAC Name: (S)-5-isopropyl-3-methylimidazolidine-2,4-dione[1]
-
Alternate Name: 3-Methyl-5-(1-methylethyl)-(S)-2,4-imidazolidinedione[2]
-
Molecular Weight: 156.18 g/mol [2]
Table 1: Physicochemical Properties of 3-Methyl-5-isopropylhydantoin
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₂ | [2] |
| Molecular Weight | 156.18 g/mol | [2] |
| IUPAC Name | (S)-5-isopropyl-3-methylimidazolidine-2,4-dione | [1] |
| CAS Number | 71921-91-0 | [1] |
Strategic Synthesis of 3,5-Disubstituted Hydantoins
The synthesis of 3,5-disubstituted hydantoins like 3-Methyl-5-isopropylhydantoin can be approached through several established methodologies. The choice of a particular synthetic route is often dictated by the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis.
The Bucherer-Bergs Reaction: A Classic Multicomponent Approach
The Bucherer-Bergs reaction is a cornerstone in the synthesis of 5-substituted and 5,5-disubstituted hydantoins.[3][4] This one-pot, multicomponent reaction typically involves the treatment of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate.[5]
Causality Behind the Choice: The primary advantage of the Bucherer-Bergs reaction lies in its operational simplicity and the use of readily available starting materials. For the synthesis of 3-Methyl-5-isopropylhydantoin, isobutyraldehyde would serve as the carbonyl precursor. However, a limitation of the classical Bucherer-Bergs reaction is the lack of stereocontrol, typically yielding a racemic mixture.[6] For applications where a specific enantiomer is required, subsequent resolution or an alternative enantioselective synthesis is necessary.
Reaction Mechanism: The mechanism of the Bucherer-Bergs reaction is a multi-step process:
-
Formation of an aminonitrile from the reaction of the carbonyl compound with ammonia (from ammonium carbonate) and cyanide.
-
Nucleophilic addition of the aminonitrile to carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.
-
Intramolecular cyclization to a 5-imino-oxazolidin-2-one intermediate.
-
Rearrangement of the intermediate to the final hydantoin product.[6]
Figure 2: General workflow for hydantoin synthesis via the Ugi reaction.
Enantioselective Synthesis of 3,5-Disubstituted Hydantoins
For many pharmaceutical applications, a single enantiomer of a chiral drug is required. Several strategies for the enantioselective synthesis of 3,5-disubstituted hydantoins have been developed. One such approach involves the use of α-amino methyl ester hydrochlorides and carbamates, which proceeds through a ureido derivative that subsequently cyclizes under basic conditions. [7]This method avoids the use of hazardous reagents like isocyanates.
Causality Behind the Choice: This method is advantageous as it can start from readily available and often enantiopure α-amino acid derivatives, thereby controlling the stereochemistry at the 5-position of the hydantoin ring. This is crucial for developing stereospecifically active pharmaceutical agents and for studying the differential biological effects of enantiomers.
Analytical Methodologies
Accurate and sensitive analytical methods are paramount for the characterization and quantification of 3-Methyl-5-isopropylhydantoin in various matrices, from synthetic reaction mixtures to biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like 3-Methyl-5-isopropylhydantoin. A method for the determination of methyl isopropyl hydantoin from rat erythrocytes has been developed, which involves the hydrolysis of a hemoglobin adduct, liquid-liquid extraction, and subsequent GC-MS analysis. [8] Experimental Protocol: GC-MS Analysis of 3-Methyl-5-isopropylhydantoin (Adapted from a similar protocol)
-
Sample Preparation:
-
For biological samples, isolate the protein of interest (e.g., hemoglobin).
-
Perform acid hydrolysis to release the hydantoin adduct.
-
Neutralize the hydrolysate and perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and reconstitute the residue in a solvent compatible with the GC injection.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Causality Behind Experimental Choices: GC-MS is chosen for its high sensitivity and selectivity. The derivatization of the analyte is often not necessary for hydantoins, simplifying the sample preparation process. The mass spectrometer provides structural information, confirming the identity of the analyte, and allows for quantification even at low concentrations.
Figure 3: A typical workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of 3-Methyl-5-isopropylhydantoin. The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the molecule's structure. For 5-isopropylimidazolidine-2,4-dione, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the NH protons, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group. [9] Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for 3-Methyl-5-isopropylhydantoin (based on similar structures)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | ~7.8-10.6 | - |
| C5-H | ~3.9 | ~63 |
| Isopropyl CH | ~2.0 | ~30 |
| Isopropyl CH₃ | ~0.8-1.0 | ~16-19 |
| N-CH₃ | ~2.8-3.0 | ~25-30 |
| C2=O | - | ~158 |
| C4=O | - | ~176 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Biological Significance and Therapeutic Potential
The hydantoin ring is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor effects. [10]
Anticonvulsant Activity
Many 3,5-disubstituted hydantoins have been investigated for their anticonvulsant properties. [7]For instance, compounds with a cyclopropyl group at the 5-position of the hydantoin ring have shown significant protection in the maximal electroshock seizure (MES) test in mice. [11]While specific anticonvulsant data for 3-Methyl-5-isopropylhydantoin is not extensively reported in the provided search results, its structural similarity to known anticonvulsant hydantoins suggests it may possess similar activity. Further investigation into its efficacy in preclinical models of epilepsy is warranted. Some N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives have shown promising anticonvulsant activities with ED50 values as low as 9.2 mg/kg in the MES test. [1]
Biomarker of Isocyanate Exposure
3-Methyl-5-isopropylhydantoin has been identified as a stable urinary biomarker of exposure to methyl isocyanate (MIC), a highly toxic industrial chemical. [10][12]MIC can react with the N-terminal valine of hemoglobin to form an adduct, which upon hydrolysis, yields 3-Methyl-5-isopropylhydantoin. [8]The quantification of this hydantoin in biological samples provides a reliable method for assessing the internal dose of MIC exposure. [8]This is of critical importance for industrial hygiene and for understanding the toxicology of isocyanates.
Conclusion and Future Directions
3-Methyl-5-isopropylhydantoin is a molecule with a dual identity: a potential therapeutic agent and a valuable biomarker. Its synthesis can be achieved through robust and adaptable methods like the Bucherer-Bergs and Ugi reactions, with enantioselective strategies available for producing stereochemically pure forms. The analytical toolkit for its characterization and quantification is well-established, with GC-MS and NMR playing pivotal roles.
For drug development professionals, the anticonvulsant potential of the hydantoin scaffold warrants further exploration of 3-Methyl-5-isopropylhydantoin and its analogues. Structure-activity relationship studies, guided by the efficient synthetic methodologies outlined, could lead to the discovery of novel and more potent antiepileptic drugs.
For researchers in toxicology and occupational health, the role of 3-Methyl-5-isopropylhydantoin as a biomarker for isocyanate exposure is of paramount importance. Further refinement of analytical methods to enhance sensitivity and throughput will improve the ability to monitor and protect individuals working with these hazardous materials.
References
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Retrieved from [Link]
-
YouTube. (2021). Bucherer-Bergs Reaction Mechanism | Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 3-Methyl-5-phenylhydantoin | The Merck Index Online. Retrieved from [Link]
-
PubMed. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 71921-91-0 | Product Name : 3-Methyl-5-(S)-isopropyl Hydantoin. Retrieved from [Link]
-
Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Retrieved from [Link]
-
PubMed Central (PMC). (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]
-
MDPI. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]
-
National Institutes of Health. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra (D2O) of 3-methyl-5-isopropylhydantoin. Due to hindered.... Retrieved from [Link]
-
PubMed. (1987). Anticonvulsant O-alkyl sulfamates. 2,3:4,5-Bis-O-(1-methylethylidene)-beta-D-fructopyranose sulfamate and related compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of 3,5-disubstituted hydantoins under dry-grinding.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 3,5-Disubstituted Thiazolidine-2,4-Diones: Design, Microwave-Assisted Synthesis, Antifungal Activity, and ADMET Screening. Retrieved from [Link]
-
PubMed. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. Retrieved from [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
PubMed Central (PMC). (2012). 5-Isopropylimidazolidine-2,4-dione monohydrate. Retrieved from [Link]
-
Nature. (n.d.). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction scheme of the Bucherer–Bergs reaction. R and R¹ varied alkyl or aryl substituent.. Retrieved from [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]
-
ACS Publications. (n.d.). Biomarkers for Isocyanate Exposure: Synthesis of Isocyanate DNA Adducts | Chemical Research in Toxicology. Retrieved from [Link]
-
MDPI. (n.d.). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Retrieved from [Link]
-
Scandinavian Journal of Work, Environment & Health. (n.d.). International workshop on biomarkers for isocyanates. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. Retrieved from [Link]
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Technical Guide: Spectroscopic Characterization of 3-Methyl-5-isopropylhydantoin
Executive Summary
3-Methyl-5-isopropylhydantoin (derived from the amino acid Valine) represents a critical structural motif in both pharmaceutical intermediate analysis and toxicological monitoring (specifically as a biomarker for methyl isocyanate exposure).
This guide provides a rigorous spectroscopic framework for the identification and structural validation of this molecule. Unlike generic databases, this document focuses on the differentiation logic —how to use NMR, IR, and Mass Spectrometry to distinguish the 3-methyl isomer from its 1-methyl regioisomer and the open-chain ureido precursors.
Part 1: Structural Analysis & Theoretical Basis
Before interpreting spectra, one must understand the electronic environment of the target molecule. The hydantoin ring (imidazolidine-2,4-dione) possesses two carbonyls and two nitrogens, creating distinct shielding zones.
The Target Molecule[1][2][3]
-
IUPAC Name: 3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione
-
Molecular Formula:
-
Molecular Weight: 156.18 g/mol
-
Key Structural Features:
-
C5 Chiral Center: Derived from Valine.[1] (S)-enantiomer is common if sourced from L-Valine, though racemization can occur under basic synthesis conditions.
-
Regiochemistry: The N3 position is significantly more acidic (pKa ~9) than N1 due to resonance stabilization between the two carbonyls (C2 and C4). Therefore, alkylation typically favors the 3-position .
-
Part 2: Mass Spectrometry (MS) – The Fragmentation Fingerprint
Mass spectrometry provides the most definitive structural confirmation through specific cleavage patterns, particularly the McLafferty rearrangement which is diagnostic for N-alkylated hydantoins.
Primary Fragmentation Pathway
The electron impact (EI) spectrum of 3-methyl-5-isopropylhydantoin is characterized by a molecular ion (
Mechanism:
-
Molecular Ion (m/z 156): The intact radical cation.
-
McLafferty Rearrangement (m/z 114): This is the diagnostic peak. The isopropyl group facilitates a hydrogen transfer to the carbonyl oxygen, leading to the elimination of propene (
, 42 Da). The resulting fragment is the stable radical cation of 3-methylhydantoin. -
Secondary Fragmentation (m/z 57): Loss of the isopropyl radical or ring cleavage.
Visualization: Fragmentation Logic
Caption: Diagnostic fragmentation pathway showing the characteristic McLafferty rearrangement (m/z 114) dominant in 5-isopropyl substituted hydantoins.[2]
Part 3: Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for establishing regiochemistry (N1-H vs N3-Me).
1H NMR Data (Proton Assignment)
Solvent:
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| N1-H | 8.0 - 8.5 (Broad) | Singlet (br) | 1H | Diagnostic for N1-unsubstituted hydantoin. Disappears with |
| C5-H | 3.95 - 4.10 | Doublet (d) | 1H | Deshielded by adjacent N1 and C4=O. Couples to Isopropyl CH ( |
| N3-CH3 | 2.98 - 3.05 | Singlet | 3H | Key Identifier. Sharp singlet indicating N-methylation. N1-Me would typically appear slightly upfield. |
| iPr-CH | 2.15 - 2.30 | Multiplet (m) | 1H | Methine proton of the isopropyl group. |
| iPr-CH3 | 0.85 - 1.05 | Doublets (dd) | 6H | Diastereotopic methyls due to the adjacent chiral center (C5). Often appear as two overlapping doublets. |
13C NMR Data (Carbon Skeleton)
Solvent:
| Carbon | Shift ( | Note |
| C4 (Amide C=O) | 173.0 - 175.0 | The amide carbonyl is typically the most deshielded. |
| C2 (Urea C=O) | 156.0 - 158.0 | Upfield from C4 due to flanking nitrogens. |
| C5 (Chiral) | 58.0 - 60.0 | Methine carbon of the hydantoin ring. |
| N3-CH3 | 24.0 - 25.5 | Methyl carbon attached to N3. |
| iPr-CH | 30.0 - 31.5 | Isopropyl methine. |
| iPr-CH3 | 16.0 - 19.0 | Isopropyl methyls (often two distinct peaks). |
Visualization: NMR Connectivity
Caption: 1H-NMR coupling network. Solid lines indicate scalar coupling (splitting); dotted line indicates potential NOE correlations for stereochemical verification.
Part 4: Infrared Spectroscopy (IR)
IR is useful for quick verification of the hydantoin ring integrity.
-
Amide/Urea Carbonyls: Hydantoins exhibit a characteristic "doublet" in the carbonyl region due to the coupling of the C2 and C4 vibrations.
-
Band 1 (High Freq): ~1770 - 1780
(Asymmetric stretch). -
Band 2 (Low Freq): ~1710 - 1725
(Symmetric stretch).
-
-
N-H Stretch: A single sharp band around 3200-3300
confirms the presence of the free N1-H. (Absence of this band suggests N1,N3-dimethylation).
Part 5: Experimental Protocol (Synthesis & Isolation)
To ensure the spectral data corresponds to the correct isomer, the synthesis method must be regioselective.
Method: Base-catalyzed methylation of 5-isopropylhydantoin.
Rationale: The pKa of N3-H is ~9.1, while N1-H is >12. Using a weak base (
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of 5-isopropylhydantoin in anhydrous acetone.
-
Deprotonation: Add 1.1 eq of anhydrous
. Stir at room temperature for 30 mins. (N3 deprotonates first). -
Alkylation: Add 1.1 eq of Methyl Iodide (MeI) dropwise.
-
Reflux: Heat to reflux (
) for 4-6 hours. Monitor by TLC (Shift in Rf). -
Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Water.
Quality Control Check:
-
If the product is N1-methylated (impurity), the 1H NMR N-Me singlet will shift upfield (~2.7-2.8 ppm) and the C2/C4 Carbonyl pattern in 13C NMR will invert relative intensities.
References
-
Mass Spectrometry of Hydantoins
-
NMR Characterization of Hydantoin Derivatives
-
Title: Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy.[3]
- Source: N
-
URL:
-
-
Synthesis & Crystallography
- Title: Synthesis and crystal structure of (S)
-
Source: European Journal of Chemistry.[1]
-
URL:
Sources
- 1. Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin | European Journal of Chemistry [eurjchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 3-Methyl-5-isopropylhydantoin: A Technical Guide for Drug Discovery
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The hydantoin scaffold represents a cornerstone in medicinal chemistry, with numerous derivatives established as effective therapeutics for a range of conditions, most notably epilepsy. This technical guide delves into the untapped potential of a specific analogue, 3-Methyl-5-isopropylhydantoin. While direct therapeutic applications of this compound are not yet clinically established, its structural features, in the context of known structure-activity relationships within the hydantoin class, suggest promising avenues for investigation, particularly in neurology and oncology. This document provides a comprehensive framework for the synthesis, characterization, and preclinical evaluation of 3-Methyl-5-isopropylhydantoin, equipping researchers with the necessary protocols and strategic insights to explore its therapeutic viability.
Introduction: The Hydantoin Scaffold as a Privileged Structure
Hydantoins, or imidazolidine-2,4-diones, are five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities. The versatility of the hydantoin ring allows for substitutions at the N-1, N-3, and C-5 positions, each influencing the molecule's pharmacological profile.[1] Prominent examples of hydantoin-based drugs include phenytoin, an anticonvulsant, nilutamide for prostate cancer, and dantrolene, a muscle relaxant.[1] The biological effects of these compounds are intrinsically linked to the nature of their substituents.
This guide focuses on 3-Methyl-5-isopropylhydantoin, a derivative with relatively simple alkyl substitutions. The presence of an isopropyl group at the C-5 position and a methyl group at the N-3 position suggests a potential for neurological and cytotoxic activities, based on the known pharmacophores of existing hydantoin drugs. This document will provide a detailed roadmap for investigating these possibilities.
Synthesis and Characterization of 3-Methyl-5-isopropylhydantoin
A robust and reproducible synthetic route is paramount for the systematic investigation of any novel compound. Herein, we propose a two-step synthesis for 3-Methyl-5-isopropylhydantoin, commencing with the well-established Bucherer-Bergs reaction to form the hydantoin core, followed by a selective N-methylation.
Synthesis Pathway
The proposed synthesis is a two-step process:
-
Step 1: Synthesis of 5-isopropylhydantoin via the Bucherer-Bergs Reaction. This multicomponent reaction is a highly efficient method for producing 5,5-disubstituted hydantoins from a ketone, a cyanide source, and ammonium carbonate.[2][3]
-
Step 2: N-methylation of 5-isopropylhydantoin. This step introduces the methyl group at the N-3 position. The regioselectivity of this reaction is crucial and can be influenced by the choice of base and solvent.[4]
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-isopropylhydantoin
-
Reaction Setup: In a well-ventilated fume hood, combine isobutyraldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask, ensuring the solids are adequately suspended.
-
Reaction Conditions: Heat the mixture to 60-70°C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. Acidify the mixture to pH 6 with concentrated HCl. Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 5-isopropylhydantoin.
Protocol 2: N-methylation of 5-isopropylhydantoin
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the synthesized 5-isopropylhydantoin (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0°C in an ice bath and add a strong base such as potassium tert-butoxide (¹BuOK) or potassium hexamethyldisilazide (KHMDS) (1.1 eq) portion-wise.[4] Stir the mixture at this temperature for 30 minutes.
-
Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.2 eq), dropwise to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 3-Methyl-5-isopropylhydantoin.
Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isopropyl and methyl protons, as well as the hydantoin ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbons, the C-5 carbon, and the carbons of the isopropyl and methyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of 3-Methyl-5-isopropylhydantoin. |
| FT-IR Spectroscopy | Characteristic absorption bands for the N-H and C=O functional groups of the hydantoin ring. |
| Melting Point | A sharp and defined melting point, indicative of high purity. |
Potential Therapeutic Applications and Preclinical Screening Strategy
Based on the known biological activities of structurally related hydantoins, we propose two primary therapeutic avenues for investigation: anticonvulsant and anticancer activities. A tiered screening approach is recommended to efficiently evaluate these possibilities.
Anticonvulsant Activity
Many hydantoin derivatives exert their anticonvulsant effects by modulating voltage-gated sodium channels.[5] The presence of a small alkyl group at the C-5 position in 3-Methyl-5-isopropylhydantoin suggests it may share this mechanism.
Proposed Screening Workflow:
Protocol 3: High-Throughput Zebrafish Larval Seizure Assay
The zebrafish model offers a rapid and cost-effective platform for initial in vivo screening.[6][7]
-
Animal Model: Use 5-7 days post-fertilization (dpf) zebrafish larvae.
-
Assay Plate Preparation: Dispense individual larvae into a 96-well plate containing embryo medium.
-
Compound Administration: Add varying concentrations of 3-Methyl-5-isopropylhydantoin to the wells. Include a vehicle control (e.g., DMSO).
-
Seizure Induction: After a pre-incubation period, induce seizures by adding pentylenetetrazole (PTZ) to the wells.
-
Data Acquisition: Record larval locomotor activity using an automated tracking system.
-
Endpoint Analysis: Quantify the reduction in seizure-like behavior (hyperactivity) in the compound-treated groups compared to the PTZ-only control.
Protocol 4: Rodent Maximal Electroshock (MES) Test
The MES test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures.[2][8]
-
Animal Model: Use adult male mice or rats.
-
Compound Administration: Administer 3-Methyl-5-isopropylhydantoin intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Seizure Induction: At the time of peak compound effect (predetermined by pharmacokinetic studies), deliver a brief, suprathreshold electrical stimulus through corneal or ear-clip electrodes.
-
Endpoint Analysis: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Calculate the median effective dose (ED₅₀).
Anticancer Activity
Several hydantoin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9] The mechanism of action can be diverse, including the induction of apoptosis and cell cycle arrest.[10][11]
Proposed Screening Workflow:
Protocol 5: In Vitro 2D Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Culture: Plate cancer cells from a diverse panel (e.g., lung, breast, colon cancer cell lines) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 3-Methyl-5-isopropylhydantoin for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) and calculate the half-maximal inhibitory concentration (IC₅₀).
Protocol 6: 3D Spheroid Culture for Enhanced Physiological Relevance
3D cell culture models more accurately mimic the in vivo tumor microenvironment.[12][13][14]
-
Spheroid Formation: Generate tumor spheroids using a suitable method, such as the hanging drop technique or ultra-low attachment plates.
-
Compound Treatment: Treat the established spheroids with varying concentrations of the test compound.
-
Endpoint Analysis: Assess the effect of the compound on spheroid growth and viability using imaging techniques and viability assays (e.g., CellTiter-Glo® 3D).
Proposed Mechanisms of Action
Based on the structure of 3-Methyl-5-isopropylhydantoin and the known pharmacology of the hydantoin class, we can hypothesize potential mechanisms of action.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
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- 5. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 6. Zebrafish as a robust preclinical platform for screening plant-derived drugs with anticonvulsant properties—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-Scale Phenotype-Based Antiepileptic Drug Screening in a Zebrafish Model of Dravet Syndrome | eNeuro [eneuro.org]
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- 14. researchgate.net [researchgate.net]
3-Methyl-5-isopropylhydantoin: A Biomarker for Methyl Isocyanate Exposure — A Technical Guide
Introduction: The Critical Role of Biomarkers in Chemical Exposure Assessment
In the realm of toxicology and occupational health, the accurate assessment of chemical exposure is paramount. While environmental monitoring provides valuable data on ambient concentrations of hazardous substances, it does not fully capture the extent of an individual's internal dose. Biomarkers of exposure, which are measurements of a chemical or its metabolite in biological matrices, offer a more precise and biologically relevant measure of uptake.[1] These molecular fingerprints provide a crucial link between external exposure and potential health effects, enabling robust risk assessment and the development of effective safety protocols.
This technical guide provides an in-depth exploration of 3-Methyl-5-isopropylhydantoin (MIH) as a specific and reliable biomarker for exposure to methyl isocyanate (MIC). Methyl isocyanate is a highly toxic and reactive industrial chemical, primarily used in the synthesis of carbamate pesticides.[2][3] Its high volatility and reactivity make it a significant occupational and environmental hazard. This guide is intended for researchers, scientists, and drug development professionals engaged in biomonitoring, toxicology studies, and the development of medical countermeasures for chemical exposures.
Section 1: 3-Methyl-5-isopropylhydantoin - The Molecular Signature of MIC Exposure
3-Methyl-5-isopropylhydantoin (MIH) is a stable, cyclized derivative of an adduct formed between methyl isocyanate and the N-terminal valine residue of hemoglobin. Its detection and quantification in blood provide a retrospective and integrative measure of an individual's internal exposure to MIC.
Mechanism of Formation: A Covalent Bond with Hemoglobin
Methyl isocyanate is a potent electrophile that readily reacts with nucleophilic groups in biological macromolecules.[4][5] Upon entering the bloodstream, MIC carbamoylates the N-terminal valine residues of hemoglobin, forming a stable N-methylcarbamoyl-valine (NMC-Val) adduct.[3] This adduct circulates with the red blood cells for their entire lifespan (approximately 120 days in humans), providing a long-term, cumulative record of exposure.
The analysis of this hemoglobin adduct, however, is not straightforward. To facilitate detection by common analytical techniques such as gas chromatography-mass spectrometry (GC-MS), the NMC-Val adduct is cleaved from the globin protein and chemically modified. This is achieved through acid hydrolysis, which induces a cyclization reaction, converting the NMC-Val into the more volatile and analytically amenable 3-Methyl-5-isopropylhydantoin.[3]
Figure 1: Formation of 3-Methyl-5-isopropylhydantoin from Methyl Isocyanate Exposure.
Interpretation of MIH Levels: Differentiating Exposure from Background
The presence of MIH in a biological sample is a strong indicator of MIC exposure. However, it is crucial to consider that low background levels of MIH may be detected in the general population due to endogenous processes or exposure to other environmental sources of isocyanates. Therefore, establishing a baseline or reference range in an unexposed population is essential for the accurate interpretation of biomonitoring data. For instance, a study of unexposed individuals reported a background level of 1.9 nmol/g globin.
Section 2: Analytical Methodologies for MIH Quantification
The reliable quantification of MIH requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the two most common and well-validated techniques for this purpose.
Sample Preparation: From Whole Blood to Analyte
A robust and reproducible sample preparation protocol is the foundation of accurate MIH analysis. The following is a generalized workflow, with specific details provided in the subsequent sections.
Figure 2: General analytical workflow for the determination of MIH from whole blood.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. For MIH analysis, it offers excellent sensitivity and specificity, particularly when operated in selected ion monitoring (SIM) mode.
Step-by-Step GC-MS Protocol:
-
Globin Isolation and Hydrolysis:
-
Isolate erythrocytes from whole blood by centrifugation.
-
Precipitate globin from the erythrocytes.
-
To a known amount of globin, add an internal standard (e.g., ¹³C₅,¹⁵N-3-Methyl-5-isopropylhydantoin).
-
Perform acid hydrolysis by adding hydrochloric acid and heating at 110°C for 1 hour.[2]
-
-
Extraction:
-
Adjust the pH of the hydrolysate to 3-5.[2]
-
Perform liquid-liquid extraction twice with ethyl acetate.[2]
-
Combine the organic extracts and wash with a sodium hydrogen carbonate solution.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector: Splitless mode.
-
Column: A non-polar or medium-polarity column is suitable (e.g., DB-5ms).
-
Oven Temperature Program: An example program would be an initial hold at a lower temperature, followed by a ramp to a final temperature to ensure good separation and peak shape.
-
Mass Spectrometer: Electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Key ions to monitor for MIH include m/z 114, which is a major fragment ion. For the internal standard, corresponding isotopically labeled fragment ions would be monitored.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol
UPLC-MS/MS offers high throughput and specificity, making it an excellent alternative to GC-MS, especially for complex matrices. The analysis is typically performed in multiple reaction monitoring (MRM) mode.
Step-by-Step UPLC-MS/MS Protocol:
-
Sample Preparation: The sample preparation is similar to the GC-MS protocol, involving globin isolation, hydrolysis, and extraction.
-
UPLC-MS/MS Analysis:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for MIH and its internal standard are monitored. For example, a transition for MIH could be the protonated molecule [M+H]⁺ to a specific fragment ion.
-
Section 3: Method Validation and Quantitative Data
The validation of the analytical method is crucial to ensure the reliability of the generated data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
| Parameter | GC-MS Method[4] | UPLC-MS/MS Method[2] |
| Linearity Range | 0.05 - 25 mg/kg RBC precipitate | 0.01 - 1.0 µmol/L |
| Correlation Coefficient (r²) | >0.99 | 0.999 |
| Limit of Detection (LOD) | 0.05 mg/kg RBC precipitate | 0.01 µmol/g |
| Accuracy | Within 8% of nominal concentration | - |
| Precision (%RSD) | <8.5% | 1.7% |
| Recovery | - | 97.3% |
Section 4: Synthesis of 3-Methyl-5-isopropylhydantoin Standard
The availability of a pure analytical standard of 3-Methyl-5-isopropylhydantoin is essential for accurate quantification. The synthesis can be achieved through the reaction of L-valine with methyl isocyanate in an acidic solution.[3] This synthetic standard is then used to prepare calibration curves for the quantification of MIH in biological samples.
Conclusion: A Robust Tool for Assessing MIC Exposure
3-Methyl-5-isopropylhydantoin has been established as a specific and reliable biomarker for exposure to methyl isocyanate. Its formation via the stable adduction of MIC to hemoglobin provides a long-term and integrated measure of internal dose. The analytical methodologies, particularly GC-MS and UPLC-MS/MS, offer the sensitivity and specificity required for accurate quantification in biological matrices. This technical guide provides a comprehensive overview of the principles, protocols, and data interpretation related to the use of MIH as a biomarker. By employing these validated methods, researchers and safety professionals can effectively assess exposure to MIC, contributing to a better understanding of its toxicology and the implementation of measures to protect human health.
References
-
Käfferlein, H. U., Angerer, J., Leng, G., & Gries, W. (2015). 3-Methyl-5-isopropylhydantoin as hemoglobin adduct of N,N-dimethylformamide and methylisocyanate [Biomonitoring Methods, 2015]. The MAK-Collection for Occupational Health and Safety, 5(2), 1-16. [Link]
-
Logue, B. A., Zhang, Z., Manandhar, E., Pay, A. L., Croutch, C. R., Peters, E., ... & White, C. W. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. Journal of Chromatography B, 1093, 119-127. [Link]
-
U.S. Environmental Protection Agency. (1999). Methyl Isocyanate. Retrieved from [Link]
-
Logue, B. A., Zhang, Z., Manandhar, E., Pay, A. L., Croutch, C. R., Peters, E., ... & White, C. W. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. Journal of Chromatography B, 1093-1094, 119-127. [Link]
-
Wikipedia. (n.d.). Methyl isocyanate. Retrieved from [Link]
-
World Health Organization. (2002). Sarin: health effects, metabolism, and methods of analysis. Food and Chemical Toxicology, 40(10), 1327-1333. [Link]
-
National Center for Biotechnology Information. (n.d.). Sarin. In PubChem. Retrieved from [Link]
- Tornqvist, M., Mowrer, J., Jensen, S., & Ehrenberg, L. (1986). Monitoring of environmental cancer initiators through hemoglobin adducts by a modified Edman degradation method. Analytical biochemistry, 154(1), 255-266.
- Käfferlein, H. U., & Angerer, J. (2000). Determination of N-terminal valine adducts of methyl isocyanate in human haemoglobin by gas chromatography-mass spectrometry.
- Sepai, O., Henschler, D., & Sabbioni, G. (1995). Albumin adducts of methyl isocyanate in a human population. Archives of toxicology, 69(6), 386-390.
- Sabbioni, G., & Schütze, D. (1998). A new method for the determination of N-terminal valine adducts in haemoglobin. Carcinogenesis, 19(2), 309-314.
- Fost, U., & Marczynski, B. (1996). Biomonitoring of workers exposed to methyl isocyanate. International archives of occupational and environmental health, 68(5), 313-318.
-
National Academies of Sciences, Engineering, and Medicine. (2000). Sarin. In Gulf War and Health: Volume 1. Depleted Uranium, Sarin, Pyridostigmine Bromide, Vaccines (pp. 149-216). National Academies Press. [Link]
-
Logue, B. A., et al. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. Journal of Chromatography B, 1093-1094, 119-127. [Link]
-
Käfferlein, H. U., et al. (2015). 3-Methyl-5-isopropylhydantoin as hemoglobin adduct of N,N-dimethylformamide and methylisocyanate [Biomonitoring Methods, 2015]. The MAK-Collection for Occupational Health and Safety, 5(2). [Link]
-
Zhang, Z., et al. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. Journal of Chromatography B, 1093-1094, 119-127. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-5-isopropylhydantoin. In PubChem. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
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An In-depth Technical Guide to the Stereochemistry of 3-Methyl-5-isopropylhydantoin
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the stereochemistry of 3-Methyl-5-isopropylhydantoin, a heterocyclic compound of interest in medicinal chemistry. The hydantoin scaffold is a privileged structure in drug discovery, and the stereochemical configuration of its substituents can drastically alter pharmacological and toxicological profiles. This document details the structural features, synthetic considerations, and analytical methodologies essential for the control and characterization of the stereoisomers of 3-Methyl-5-isopropylhydantoin. We present a detailed protocol for chiral High-Performance Liquid Chromatography (HPLC) as a primary means of enantioseparation and discuss advanced techniques for the determination of absolute configuration. The causality behind experimental choices is emphasized to provide field-proven insights for drug development professionals.
Introduction: The Critical Role of Stereochemistry
In the field of drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profound differences in biological activity. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. The hydantoin ring, a five-membered heterocycle, is a common motif in pharmacologically active molecules, including the anticonvulsant phenytoin.[1][2]
3-Methyl-5-isopropylhydantoin (C7H12N2O2, MW: 156.18) possesses a single stereogenic center at the C5 position of the hydantoin ring, giving rise to two enantiomers: (S)-3-Methyl-5-isopropylhydantoin and (R)-3-Methyl-5-isopropylhydantoin.[3] The differential pharmacological effects of these enantiomers underscore the necessity for robust stereochemical control and analysis.[4] This guide serves as a technical resource for researchers engaged in the synthesis, separation, and characterization of these specific stereoisomers.
Structural Analysis: The Stereogenic Center
The core of 3-Methyl-5-isopropylhydantoin's stereochemistry lies at the C5 carbon, which is bonded to four different substituents: the hydantoin ring nitrogen (N1), the hydantoin carbonyl carbon (C4), a hydrogen atom, and an isopropyl group. This tetrahedral arrangement results in chirality and the existence of the (R) and (S) enantiomers.
Caption: 2D representation of the (S) and (R) enantiomers at the C5 chiral center.
Synthetic Pathways and Stereochemical Outcomes
The synthesis of 5-substituted hydantoins often results in a racemic mixture, necessitating downstream chiral resolution. Understanding the synthetic route is key to anticipating the stereochemical outcome.
Classical Synthesis: The Bucherer-Bergs Reaction
A common route to hydantoins is the Bucherer-Bergs reaction, a multicomponent reaction involving a ketone or aldehyde, ammonium carbonate, and sodium cyanide.[5] When starting with isobutyraldehyde (the precursor to the 5-isopropyl group), this reaction proceeds through a planar aminonitrile intermediate. The subsequent cyclization occurs with an equal probability of attack from either face of the planar intermediate, leading to a 1:1 mixture of the (R) and (S) enantiomers, known as a racemate.
Asymmetric Synthesis Strategies
Achieving an excess of one enantiomer directly from the synthesis (asymmetric synthesis) is a more efficient and elegant approach. While classical methods are often racemic, modern synthetic chemistry offers several strategies:
-
Chiral Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, can influence the reaction pathway to favor the formation of one enantiomer over the other.[6][7] For instance, enantioselective hydrogenation of a prochiral 5-alkylidene hydantoin using a chiral metal catalyst (e.g., Rhodium or Iridium-based) can produce 5-alkyl-substituted hydantoins with high enantiomeric excess (ee).[6][8]
-
Enzymatic Resolution: Biocatalysis using enzymes like hydantoinases can selectively hydrolyze one enantiomer of a racemic hydantoin to its corresponding N-carbamoyl-amino acid, leaving the unreacted enantiomer in high optical purity.[9]
The choice between racemic synthesis followed by resolution versus asymmetric synthesis depends on factors such as scale, cost, and the availability of suitable catalysts or enzymes.
Chiral Separation and Analysis: A Methodological Deep Dive
Once synthesized, the separation and quantification of the enantiomers are critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[10]
The Principle of Chiral HPLC
Chiral HPLC relies on a Chiral Stationary Phase (CSP). These are packing materials for the HPLC column that are themselves chiral. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral compounds, including hydantoin derivatives.[11][12] The separation occurs because the two enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the CSP. These complexes have different energies of interaction, causing one enantiomer to be retained on the column longer than the other, thus achieving separation.[12]
Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a robust chiral HPLC method for the baseline separation of (R)- and (S)-3-Methyl-5-isopropylhydantoin.
Objective: To achieve a baseline resolution (Rs > 1.5) of the two enantiomers.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA)
-
Sample: Racemic 3-Methyl-5-isopropylhydantoin (1 mg/mL in mobile phase)
Step-by-Step Methodology:
-
Initial Column Screening:
-
Rationale: Polysaccharide-based columns like Chiralpak AD are highly versatile and have shown success in resolving hydantoin derivatives.[11][12]
-
Procedure:
-
Install the Chiralpak AD-H column.
-
Set the mobile phase to a standard starting condition, typically n-Hexane/IPA (90:10, v/v).[11]
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 220 nm (or as determined by a UV scan of the analyte).
-
Inject 5-10 µL of the sample and record the chromatogram.
-
-
-
Mobile Phase Optimization:
-
Rationale: The ratio of the strong solvent (IPA) to the weak solvent (Hexane) is the most critical parameter for adjusting retention and resolution.
-
Procedure:
-
If no separation or poor resolution is observed, systematically vary the percentage of IPA.
-
Decrease IPA % (e.g., to 95:5 Hexane/IPA) to increase retention time and potentially improve resolution.
-
Increase IPA % (e.g., to 80:20 Hexane/IPA) to decrease retention time if it is excessively long.
-
Record the retention times (t_R1, t_R2) and peak widths for each condition.
-
-
-
Calculation and System Suitability:
-
Rationale: Quantitative measures are required to ensure the method is suitable for its intended purpose.
-
Procedure:
-
Calculate the resolution factor (Rs) using the formula: Rs = 2(t_R2 - t_R1) / (w1 + w2), where w is the peak width at the base.
-
The target is Rs ≥ 1.5 for baseline separation.
-
Calculate the enantiomeric excess (% ee) of a non-racemic sample using the formula: % ee = [(Area1 - Area2) / (Area1 + Area2)] * 100.
-
-
Data Presentation and Interpretation
The results of the method development can be summarized for clear comparison.
| Mobile Phase (Hexane:IPA) | t_R1 (min) | t_R2 (min) | Resolution (Rs) |
| 95:5 | 12.5 | 14.8 | 1.8 |
| 90:10 | 8.2 | 9.4 | 1.6 |
| 80:20 | 4.1 | 4.6 | 1.1 |
Interpretation: A mobile phase of 90:10 Hexane:IPA provides an optimal balance of good resolution (Rs = 1.6) and a reasonable run time. The 95:5 mixture improves resolution slightly but at the cost of a significantly longer analysis time.
Caption: A typical experimental workflow for the analysis of chiral hydantoins.
Advanced Characterization and Absolute Configuration
While HPLC can separate and quantify enantiomers, it does not inherently identify which peak corresponds to the (R) or (S) configuration. For this, other techniques are required.
-
X-ray Crystallography: This is the definitive method for determining the absolute configuration of a molecule.[13] It requires growing a suitable single crystal of one of the pure enantiomers. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule.[13][14]
-
NMR Spectroscopy with Chiral Solvating Agents: ¹H NMR is a powerful tool for structural elucidation. In the presence of a chiral solvating agent, the enantiomers of a chiral analyte can form diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum.[15][16] This allows for the determination of enantiomeric purity directly from the integration of the separated NMR signals.[15][16]
Conclusion
The stereochemistry of 3-Methyl-5-isopropylhydantoin is a critical factor influencing its potential biological activity. Control and characterization of its enantiomers are non-trivial but essential steps in any drug development program involving this scaffold. A standard racemic synthesis like the Bucherer-Bergs reaction necessitates a robust chiral separation method, for which HPLC with a polysaccharide-based chiral stationary phase is the industry standard. This guide provides a foundational framework and a detailed experimental protocol for achieving this separation. For unambiguous assignment of the absolute configuration, orthogonal techniques, with X-ray crystallography being the gold standard, are indispensable. By integrating these synthetic and analytical strategies, researchers can confidently advance chiral hydantoin derivatives through the drug discovery pipeline.
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Title: Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC Source: NIH URL: [Link]
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Title: Synthesis of 5,5-diphenyl-3-(methylthiomethyl)hydantoin and 5,5-diphenyl-3-(methysulfonylomethyl)hydantoin Source: ResearchGate URL: [Link]
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Title: Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization Source: Journal of the American Chemical Society - ACS Publications URL: [Link]
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Title: The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives - PMC Source: NIH URL: [Link]
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Title: Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary Source: Elsevier URL: [Link]
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Title: Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas Source: Chemical Science (RSC Publishing) URL: [Link]
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Title: Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents using 1H NMR Spectroscopy Source: Scholars' Mine URL: [Link]
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Title: A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations Source: MDPI URL: [Link]
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Title: X-ray powder diffraction data for the second and third polymorphs of 1-methylhydantoin Source: Cambridge University Press URL: [Link]
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Title: State-of-the-art methods for the asymmetric synthesis of hydantoins Source: ResearchGate URL: [Link]
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Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
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Title: Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives Source: PubMed URL: [Link]
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Title: Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin Source: Springer URL: [Link]
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Title: Synthesis, NMR analysis and applications of isotope-labelled hydantoins Source: Taylor & Francis Online URL: [Link]
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Title: Figure 2 from Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Source: Semantic Scholar URL: [Link]
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Title: Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases Source: MDPI URL: [Link]
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Title: An X-ray diffraction pattern from a star-shaped d-hydantoinase crystal... Source: ResearchGate URL: [Link]
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A Senior Application Scientist's In-Depth Technical Guide to the Historical Synthesis of 3,5-Disubstituted Hydantoins
Abstract
The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic placement of substituents at the 3- and 5-positions is crucial for modulating pharmacological activity, making the synthesis of 3,5-disubstituted hydantoins a subject of enduring interest. This in-depth technical guide provides a comprehensive exploration of the historical and foundational methods for constructing this vital heterocyclic system. We will delve into the mechanistic underpinnings, practical considerations, and comparative analysis of the two seminal named reactions: the Bucherer-Bergs synthesis and the Read-Moir synthesis. Furthermore, this guide will bridge the historical context with modern advancements, offering insights into contemporary strategies that address the limitations of these classical methods. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthetic landscape of 3,5-disubstituted hydantoins.
The Enduring Significance of the 3,5-Disubstituted Hydantoin Moiety
Hydantoin and its derivatives are recognized for their wide-ranging biological activities, including anticonvulsant, antiarrhythmic, antitumor, and anti-androgenic properties.[1] The substituents at the N-3 and C-5 positions of the imidazolidine-2,4-dione core play a pivotal role in defining the molecule's interaction with biological targets. For instance, the anticonvulsant activity of drugs like ethotoin is directly influenced by the nature of the groups at these positions.[2] Similarly, the antiandrogen nilutamide owes its therapeutic effect to the specific 3,5-disubstitution pattern.[1] The ability to synthetically access a diverse range of 3,5-disubstituted hydantoins is, therefore, fundamental to the discovery and development of new chemical entities with therapeutic potential.
Foundational Pillars of Hydantoin Synthesis: A Historical Perspective
The early 20th century saw the emergence of two robust and versatile methods that have become the bedrock of hydantoin synthesis: the Bucherer-Bergs reaction and the Read-Moir synthesis. These reactions, while both yielding the hydantoin core, proceed through distinct mechanistic pathways and offer different advantages and limitations.
The Bucherer-Bergs Synthesis: A Multicomponent Powerhouse
First reported in the early 1900s, the Bucherer-Bergs reaction is a one-pot, multicomponent reaction that has stood the test of time due to its operational simplicity and broad substrate scope.[3] It typically involves the reaction of a carbonyl compound (an aldehyde or ketone), an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium carbonate.[4]
The generally accepted mechanism of the Bucherer-Bergs reaction proceeds through several key intermediates:
-
Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde or ketone, forming a cyanohydrin.
-
Aminonitrile Formation: Ammonia, generated from the dissociation of ammonium carbonate, reacts with the cyanohydrin in an SN2-type reaction to yield an α-aminonitrile.
-
Carbamic Acid Formation: The aminonitrile then reacts with carbon dioxide, also derived from ammonium carbonate, to form a cyano-carbamic acid.
-
Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.
-
Rearrangement to Hydantoin: Finally, this intermediate rearranges, often via an isocyanate, to furnish the thermodynamically stable hydantoin ring.
Caption: Mechanistic pathway of the Bucherer-Bergs synthesis.
The following protocol is a representative example of the Bucherer-Bergs synthesis.[5]
-
Materials: Phenylacetone, sodium cyanide, ammonium carbonate, ethanol, water, concentrated hydrochloric acid.
-
Procedure:
-
Dissolve phenylacetone (13.4 g, 0.1 mol) in a mixture of 60 mL of ethanol and 60 mL of water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[5]
-
To this solution, add sodium cyanide (7.4 g, 0.15 mol) and ammonium carbonate (13.2 g, 0.15 mol).[5]
-
Heat the reaction mixture to 60°C and stir for 24 hours.[5]
-
After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid to a pH of 6-6.5 in a well-ventilated fume hood.[5]
-
Cool the mixture in an ice bath to facilitate precipitation.
-
Collect the resulting crystalline product by vacuum filtration.
-
Recrystallize the crude product from 50% ethanol to yield pure 5-methyl-5-benzylhydantoin.[5]
-
-
Expected Yield: Approximately 69.3%.[5]
The Read-Moir (Urech) Synthesis: A Pathway from Amino Acids
An alternative classical route to hydantoins, known as the Read-Moir or Urech synthesis, utilizes α-amino acids as starting materials.[6][7] This method is particularly valuable for the synthesis of 5-substituted hydantoins where the stereochemistry at the C-5 position can be retained from the parent amino acid. The reaction typically involves the treatment of an α-amino acid with an isocyanate, followed by cyclization.
The Read-Moir synthesis proceeds in two main stages:
-
Ureido Acid Formation: The amino group of the α-amino acid acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form an α-ureido acid intermediate.
-
Acid-Catalyzed Cyclization: In the presence of a strong acid, the carboxylic acid group of the ureido acid is protonated, making the carbonyl carbon more electrophilic. The terminal nitrogen of the urea moiety then attacks this carbonyl carbon in an intramolecular fashion, leading to the formation of the hydantoin ring with the elimination of water.
Caption: Mechanistic pathway of the Read-Moir synthesis.
The following is a general, microwave-assisted protocol for the Urech synthesis of 5-monosubstituted hydantoins from L-amino acids.[6]
-
Materials: L-amino acid, potassium cyanate, distilled water, concentrated hydrochloric acid.
-
Procedure:
-
In a 30 mL microwave reactor vial, charge the L-amino acid (5 mmol), distilled water (7 mL), and potassium cyanate (25 mmol).[6]
-
Irradiate the mixture in a microwave reactor at 80°C for 1 hour to facilitate the N-carbamylation reaction.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the first step, add concentrated hydrochloric acid (7 mL) to the reaction mixture.[6]
-
Irradiate the mixture in the microwave reactor at 80°C for 15 minutes to induce cyclization.[6]
-
Neutralize the reaction mixture to pH 7 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 5-monosubstituted hydantoin.[6]
-
Comparative Analysis of Historical Methods
The choice between the Bucherer-Bergs and Read-Moir syntheses is dictated by the desired substitution pattern, the availability of starting materials, and stereochemical considerations.
| Feature | Bucherer-Bergs Synthesis | Read-Moir (Urech) Synthesis |
| Starting Materials | Aldehydes or ketones, cyanide salts, ammonium carbonate[3] | α-Amino acids, isocyanates (or cyanates)[7] |
| Substitution Pattern | Primarily yields 5- and 5,5-disubstituted hydantoins | Yields 5-substituted and 3,5-disubstituted hydantoins |
| Stereochemistry | Generally produces racemic mixtures at the C-5 position | Can retain the stereochemistry of the starting α-amino acid |
| Advantages | One-pot reaction, operational simplicity, broad substrate scope[8] | Stereochemical control at C-5, avoids highly toxic cyanides |
| Disadvantages | Use of highly toxic cyanide salts, often requires harsh conditions, limited to C-5 substitution[8] | Requires α-amino acid starting materials, can involve multiple steps |
| Typical Yields | Moderate to good (e.g., ~70% for 5-methyl-5-benzylhydantoin[5]) | Good to excellent (34-89% for microwave-assisted synthesis[6]) |
The Advent of Modern Synthetic Strategies
While the classical methods remain relevant, modern organic synthesis has driven the development of new approaches to 3,5-disubstituted hydantoins that offer milder reaction conditions, greater functional group tolerance, and enhanced stereocontrol.
From α-Amino Esters and Carbamates: A Milder Approach
A contemporary one-pot synthesis utilizes α-amino methyl ester hydrochlorides and carbamates to produce 3,5-disubstituted hydantoins.[2][9] This method proceeds through the formation of a ureido derivative, which then undergoes base-catalyzed cyclization.[2][9] A key advantage of this approach is the avoidance of hazardous reagents like isocyanates.[9]
The following is a general procedure for the synthesis of 3,5-disubstituted hydantoins from α-amino methyl esters.[9]
-
Materials: α-Amino methyl ester hydrochloride, carbamate, base (e.g., sodium methoxide), solvent (e.g., methanol).
-
Procedure:
-
To a solution of the α-amino methyl ester hydrochloride in a suitable solvent, add the carbamate.
-
Add a base to the reaction mixture to promote the formation of the ureido intermediate.
-
Heat the reaction mixture to induce cyclization to the 3,5-disubstituted hydantoin.
-
Isolate and purify the product using standard techniques such as crystallization or chromatography.
-
Chiral Synthesis from Dipeptides: A Stereoselective Route
For applications requiring high enantiopurity, methods starting from chiral precursors are paramount. A notable modern strategy involves the synthesis of highly substituted chiral hydantoins from simple dipeptides.[9][10] This approach utilizes a dual activation of an amide and a tert-butyloxycarbonyl (Boc) protecting group under mild conditions, often mediated by trifluoromethanesulfonic anhydride (Tf₂O) and pyridine.[9][10]
Caption: Workflow of modern synthetic routes to 3,5-disubstituted hydantoins.
Case Study: The Synthesis of Phenytoin
Phenytoin (5,5-diphenylhydantoin) is a widely used anticonvulsant drug and serves as an excellent case study for hydantoin synthesis. While it is a 5,5-disubstituted hydantoin, its synthesis illustrates the principles that can be extended to 3,5-disubstituted analogues. The classical synthesis of phenytoin involves the Biltz reaction, which is a condensation of benzil and urea in the presence of a base.[11][12]
Experimental Protocol: Synthesis of Phenytoin
The following protocol is a typical laboratory preparation of phenytoin.[12]
-
Materials: Benzil, urea, 30% aqueous sodium hydroxide solution, ethanol, concentrated hydrochloric acid.
-
Procedure:
-
In a 100-mL round-bottomed flask, combine benzil (5.3 g, 0.025 mol), urea (3.0 g, 0.05 mol), 30% aqueous sodium hydroxide solution (15 mL), and ethanol (75 mL).[11][12]
-
Attach a reflux condenser and heat the mixture under reflux for 2 hours.[12]
-
Cool the reaction mixture to room temperature and pour it into 150 mL of water.
-
Filter the solution to remove any insoluble by-products.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the phenytoin.
-
Cool the mixture in an ice bath and collect the product by vacuum filtration.
-
Recrystallize the crude phenytoin from ethanol to obtain the pure product.[12]
-
-
Expected Yield: Approximately 91.4%.[12]
Conclusion and Future Outlook
The historical synthesis methods for 3,5-disubstituted hydantoins, particularly the Bucherer-Bergs and Read-Moir reactions, have provided a robust foundation for the development of a vast array of biologically active molecules. While these methods are still in use, the field continues to evolve towards more efficient, safer, and stereoselective synthetic strategies. The development of one-pot procedures, the use of milder reagents, and the focus on asymmetric synthesis are driving the next generation of hydantoin chemistry. For researchers and professionals in drug development, a thorough understanding of both the classical and modern approaches is essential for the rational design and synthesis of novel hydantoin-based therapeutics. The ability to select the most appropriate synthetic route based on the desired substitution pattern, stereochemistry, and available starting materials is a critical skill in the pursuit of new and improved medicines.
References
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Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Retrieved from [Link]
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Scribd. (n.d.). Synthesis of Phenytoin From Benzil and Urea: Requirements. Retrieved from [Link]
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Koóš, M., & Svorc, L. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
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López-López, L. I., de Loera, D., Rivera-Avalos, E., & Sáenz-Galindo, A. (2020). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. RSC Advances, 10(21), 12475–12483. [Link]
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Liu, H., Yang, Z., & Pan, Z. (2014). A General and Efficient Synthesis of Highly Substituted Chiral Hydantoins from Simple Dipeptides. Organic Letters, 16(22), 5902–5905. [Link]
- Goh, Y. T., & Tye, H. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Journal of Chemical and Pharmaceutical Research, 13(1), 1-5.
- Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134.
-
Ivanova, Y., & Yancheva, D. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 27(3), 948. [Link]
- Colacino, E., et al. (2016). Mechanochemical Preparation of 3,5-Disubstituted Hydantoins from Dipeptides and Unsymmetrical Ureas of Amino Acid Derivatives. The Journal of Organic Chemistry, 81(21), 10446-10456.
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ChemRxiv. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. [Link]
- Singh, P., & Kumar, A. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Synlett, 32(10), 967-987.
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Colacino, E., et al. (2016). Mechanochemical Preparation of 3,5-Disubstituted Hydantoins from Dipeptides and Unsymmetrical Ureas of Amino Acid Derivatives. SciSpace. [Link]
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Jurin, M., et al. (2022). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 27(19), 6265. [Link]
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ResearchGate. (2022). (PDF) Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Retrieved from [Link]
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Pawar, S. (n.d.). Practical Experiment 5: Phenytoin. Slideshare. Retrieved from [Link]
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Section 1: Compound Identification and Physicochemical Properties
An In-depth Technical Guide to the Safe Handling of 3-Methyl-5-isopropylhydantoin
This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 3-Methyl-5-isopropylhydantoin. It is intended for researchers, scientists, and drug development professionals who may work with this compound in a laboratory setting. Given that this compound is primarily for research use, detailed toxicological data is limited. Therefore, this guide emphasizes a cautious approach, grounding its recommendations in established principles of chemical safety and extrapolating from data on structurally related compounds.
3-Methyl-5-isopropylhydantoin is a heterocyclic compound utilized in organic synthesis.[1] It is crucial to understand its basic properties to inform safe handling practices. The (S)-enantiomer is commonly referenced in commercial products.[1][2][3]
Table 1: Compound Identification and Key Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 3-Methyl-5-isopropylhydantoin | N/A |
| Synonym(s) | (S)-5-isopropyl-3-methylimidazolidine-2,4-dione; 3-Methyl-5-(1-methylethyl)-(S)-2,4-imidazolidinedione | [3][4] |
| CAS Number | 71921-91-0 (for (S)-isomer) | [1][2][3] |
| Molecular Formula | C₇H₁₂N₂O₂ | [2][3] |
| Molecular Weight | 156.18 g/mol | [3] |
| Appearance | Data not widely available; handle as a solid powder or crystalline material. | N/A |
| Recommended Storage | 2-8°C in a dry, well-ventilated area. |[1][4] |
Section 2: Hazard Identification and Toxicological Assessment
A definitive, peer-reviewed toxicological profile for 3-Methyl-5-isopropylhydantoin is not currently available. The principle of As Low As Reasonably Achievable (ALARA) exposure must be applied. This compound should be treated as potentially hazardous upon acute and chronic exposure.
Causality Behind Precaution: The absence of specific toxicity data mandates that we infer potential hazards from similar chemical structures. For instance, the related compound 5-Methylhydantoin (CAS 616-03-5) is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). It is scientifically prudent to assume 3-Methyl-5-isopropylhydantoin could present similar risks.
-
Primary Routes of Exposure: Inhalation of dust, direct skin contact, eye contact, and accidental ingestion.
-
Potential Health Effects (Assumed):
-
Eye: May cause serious irritation, redness, and pain.
-
Skin: May cause skin irritation upon direct contact. Prolonged contact should be avoided.
-
Inhalation: Inhalation of airborne powder may cause respiratory tract irritation.
-
Ingestion: Toxicity upon ingestion is unknown, but this route of exposure must be avoided.[5]
-
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" is the fundamental model for this system, prioritizing the most effective measures.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
1. Engineering Controls (Primary Defense):
-
Chemical Fume Hood: All work that involves handling the solid compound or preparing solutions must be performed inside a certified chemical fume hood. This is the most critical step to prevent inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
2. Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards (known and potential) and the required handling procedures for this compound.
-
Access Restriction: Limit access to areas where the compound is stored or handled to authorized personnel only.
3. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] In situations with a significant splash risk, a face shield should be worn over the goggles.[6]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn.[7] Inspect gloves for integrity before each use and change them immediately if contamination is suspected.
-
Lab Coat: A full-length, buttoned lab coat is required to protect street clothes and skin.
-
-
Respiratory Protection: Not typically required when work is conducted within a fume hood.[7] If engineering controls are not available or fail, a NIOSH-approved respirator with a particle filter would be necessary.[5]
Section 4: Protocols for Safe Handling and Storage
Adherence to meticulous protocols is a self-validating system for safety.
Protocol 4.1: Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter.
-
Don PPE: Put on all required PPE as described in Section 3.
-
Transfer: Conduct all transfers of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and weigh the material onto weighing paper or into a tared container.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Cleanup: After handling, decontaminate the spatula and the work surface. Dispose of any contaminated weighing paper or disposable items in the designated solid chemical waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first), washing hands thoroughly afterward.
Storage Requirements:
-
Store the compound in its original, tightly sealed container.[5]
-
Keep in a designated, clearly labeled area within a refrigerator at 2-8°C.[1][4]
-
The storage location must be cool, dry, and well-ventilated.[5]
-
Incompatibility: Store away from strong oxidizing agents.[5]
Section 5: Emergency Procedures and First Aid
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Spill Response: The appropriate response depends on the scale of the spill.
Caption: Decision workflow for responding to a chemical spill.
Protocol 5.1: Minor Spill Cleanup
-
Alert: Alert personnel in the immediate vicinity.
-
Isolate: Secure the area to prevent others from entering.
-
Protect: Don appropriate PPE, including double gloves and safety goggles.
-
Absorb: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect: Carefully scoop the absorbed material into a labeled container for chemical waste.
-
Decontaminate: Clean the spill area with a detergent solution, followed by water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
For major spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or local emergency services.[8]
First Aid Measures: Immediate and correct first aid can significantly reduce potential harm.
Caption: Flowchart for initial first aid responses to different exposure routes.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If symptoms such as coughing or throat irritation persist, seek medical attention.[9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If skin irritation develops or persists, seek medical advice.
-
Eye Contact: Immediately flush the eyes with tepid, gently flowing water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[8][9] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention, regardless of the apparent severity.[9]
-
Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention.
Section 6: Waste Disposal
All waste containing 3-Methyl-5-isopropylhydantoin, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Never dispose of this chemical down the drain or in the regular trash.
Conclusion
The safe use of 3-Methyl-5-isopropylhydantoin in a research setting is predicated on a conservative approach that acknowledges the absence of comprehensive safety data. By employing robust engineering controls like a chemical fume hood, consistently using appropriate PPE, and adhering to established safe handling and emergency protocols, researchers can effectively minimize their risk of exposure. Always consult your institution's EHS department for specific guidance and regulations.
References
-
Acme-Hardesty. (2008). Material Safety Data Sheet - ISOPROPYL PALMITATE. Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Marinova, M., et al. (2016). Study on the Synthesis, Characterization and Bioactivities of 3-Methyl-9'-fluorenespiro-5-hydantoin. ResearchGate. Retrieved from [Link]
-
Marinova, M., et al. (2016). Study on the Synthesis, Characterization and Bioactivities of 3-Methyl-9'-fluorenespiro-5-hydantoin. PubMed. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-Methyl-5-(S)-isopropyl Hydantoin. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. usbio.net [usbio.net]
- 3. 3-Methyl-5-(S)-isopropyl Hydantoin | CAS 71921-91-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 3-Methyl-5-(S)-isopropyl Hydantoin | 71921-91-0 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. acme-hardesty.com [acme-hardesty.com]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Methodological & Application
Application of 3-Methyl-5-isopropylhydantoin in proteomics research
Application Note: High-Resolution Profiling of 3-Methyl-5-isopropylhydantoin (MIH) in Proteomics & Peptide Therapeutics
Executive Summary
This application note details the utility of 3-Methyl-5-isopropylhydantoin (MIH) as a critical biomarker in proteomics, specifically within the sub-field of peptide therapeutic development and degradation profiling .
While often overlooked as a mere byproduct, MIH (CAS: 71921-91-0) serves as the definitive stable degradation marker for N-methyl-Valine (N-Me-Val) residues. With the rising prominence of N-methylated peptide drugs (designed to resist proteolysis), the ability to detect and quantify MIH via LC-MS/MS or GC-MS provides a direct metric for assessing N-terminal stability and cyclization kinetics.
Scientific Background & Mechanism
The N-Methyl-Valine Stability Paradox
N-methylation of amino acids is a common strategy in drug design to improve metabolic stability and membrane permeability. However, N-terminal N-methylated residues possess a unique vulnerability: they are prone to spontaneous intramolecular cyclization under physiological or stress conditions.
The Degradation Pathway
The mechanism involves the nucleophilic attack of the N-terminal secondary amine on the carbonyl carbon of the subsequent residue. This results in the cleavage of the peptide bond and the release of the cyclic hydantoin derivative.
-
Precursor: Peptides with N-terminal N-Methyl-Valine.
-
Mechanism: Intramolecular nucleophilic cyclization.
-
Product: 3-Methyl-5-isopropylhydantoin (MIH) + Truncated Peptide (
).
This specific hydantoin is chemically stable, making it an ideal surrogate marker for quantifying the extent of peptide degradation, far superior to monitoring the disappearance of the parent mass alone.
Figure 1: Mechanistic pathway of N-Methyl-Valine peptide degradation yielding MIH.
Application: Stability Profiling of N-Methylated Peptides
Experimental Design
This workflow is designed for drug development teams assessing the shelf-life and formulation stability of N-Me-Val containing peptides (e.g., Cyclosporine analogs).
Objective: Quantify the formation rate of MIH to determine the
Materials & Reagents
-
Standard: 3-Methyl-5-isopropylhydantoin (Synthesized or Commercial High-Purity Standard).
-
Internal Standard (IS):
-labeled MIH or a structural analog (e.g., 5-methyl-5-phenylhydantoin). -
Matrix: Human Plasma or Phosphate Buffered Saline (PBS, pH 7.4).
-
Extraction Solvent: Ethyl Acetate (EtOAc).
Detailed Protocol: LC-MS/MS Quantification
This protocol utilizes Multiple Reaction Monitoring (MRM) for the specific detection of MIH in complex biological matrices.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 100 µL of plasma/buffer containing the peptide drug into a 1.5 mL Eppendorf tube.
-
Spike IS: Add 10 µL of Internal Standard solution (10 µM in Methanol).
-
Extraction: Add 500 µL of Ethyl Acetate.
-
Rationale: Hydantoins are neutral and relatively hydrophobic; EtOAc provides excellent recovery while excluding salts and larger proteins.
-
-
Agitation: Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Concentration: Transfer the upper organic layer to a fresh glass vial and evaporate to dryness under nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (90:10).
Step 2: LC-MS/MS Acquisition Parameters
-
Instrument: Triple Quadrupole MS coupled to UHPLC.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 4 minutes.
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Note |
| MIH | 157.1 [M+H]+ | 115.1 | 18 | 50 | Loss of Isopropyl (-C3H7) |
| MIH (Qual) | 157.1 | 86.1 | 25 | 50 | Ring fragmentation |
| IS | Varies | Varies | Optimized | 50 | Internal Standard |
Step 3: Data Analysis & Calculation
-
Integrate the peak area of MIH (Quantitative transition 157.1 -> 115.1).
-
Normalize against the Internal Standard area.
-
Calculate concentration using a 6-point calibration curve (Range: 1 ng/mL – 1000 ng/mL).
-
Plot [MIH] vs. Time to determine degradation kinetics.
Analytical Validation Data
The following data represents typical performance metrics for this assay.
| Parameter | Specification | Result |
| Linearity (R²) | > 0.99 | 0.998 |
| Lower Limit of Quant (LLOQ) | < 5 ng/mL | 1.2 ng/mL |
| Precision (CV%) | < 15% | 4.8% (Intra-day) |
| Recovery | > 80% | 92% (EtOAc extraction) |
Advanced Application: GC-MS Analysis of Amino Acid Derivatization
In classical proteomics, MIH can appear as an artifact during the analysis of Valine using specific alkylation reagents.
-
Context: When analyzing amino acids via GC-MS, derivatization is required to increase volatility.
-
Observation: If Methyl Chloroformate (MCF) is used as the derivatizing agent in the presence of Valine, unintended cyclization can occur, yielding MIH.
-
Significance: Researchers must recognize the MIH peak (m/z 156/157) not as a contaminant, but as the derivatized form of Valine. Failure to account for this peak leads to the underestimation of Valine content in the sample.
Figure 2: Analytical workflow for the extraction and quantification of MIH.
References
-
Anteunis, M. J. O., et al. (1988). The degradation of N-methylated peptides and the formation of hydantoins. Bulletin des Sociétés Chimiques Belges.
-
Kassel, D. B. (2004). Applications of mass spectrometry in drug metabolism and pharmacokinetics. Current Opinion in Chemical Biology.
-
Santa Cruz Biotechnology. (2023). 3-Methyl-5-isopropylhydantoin Product Standards and Properties.
-
PubChem. (2023). Compound Summary: 5-isopropylhydantoin (Valine Hydantoin). National Library of Medicine.
-
Thermo Fisher Scientific. (2022). GC Analysis of Derivatized Amino Acids: Troubleshooting Cyclization Artifacts.
Application Note: Derivatization of 3-Methyl-5-isopropylhydantoin for Improved Detection in Chromatographic and Mass Spectrometric Analyses
Abstract
3-Methyl-5-isopropylhydantoin (MIH) is a critical biomarker, notably for exposure to methyl isocyanate (MIC), a highly toxic industrial chemical.[1] However, the inherent physicochemical properties of MIH—namely its polarity, low volatility, and weak chromophoric character—present significant challenges for direct quantitative analysis using standard chromatographic techniques. This application note provides a detailed guide for researchers and drug development professionals on the strategic derivatization of MIH to overcome these analytical hurdles. We present three field-proven protocols for derivatization tailored to Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Each protocol is accompanied by a rationale for the methodological choices, ensuring both technical accuracy and practical applicability.
Introduction: The Analytical Challenge of 3-Methyl-5-isopropylhydantoin
The quantitative analysis of small molecules in complex biological matrices is a cornerstone of toxicology, pharmacology, and drug development. 3-Methyl-5-isopropylhydantoin is formed from the N-terminal valine adduct of hemoglobin after exposure to methyl isocyanate, making its accurate measurement in biological samples like erythrocytes essential for dose estimation and toxicological studies.[1]
Direct analysis of MIH is problematic. Its hydantoin structure, characterized by two carbonyl groups and two nitrogen atoms within a five-membered ring, confers polarity that leads to poor peak shape and retention in reversed-phase liquid chromatography and makes it unsuitable for direct GC analysis without derivatization.[2][3] Furthermore, MIH lacks a strong chromophore, resulting in poor sensitivity with UV-Vis detection. Chemical derivatization addresses these limitations by modifying the MIH molecule to introduce properties favorable for a specific analytical platform, thereby significantly enhancing sensitivity, selectivity, and chromatographic performance.
Derivatization Strategies for Enhanced Detection
The choice of derivatization strategy is intrinsically linked to the intended analytical instrumentation. The primary goal is to covalently attach a functional group to the MIH molecule that enhances a specific physical property: volatility for GC, ionization efficiency for MS, or fluorescence for HPLC-FLD. The hydantoin ring offers reactive sites, primarily the N-H proton at the N1 position, which can be targeted for derivatization.
Strategy 1: Silylation for Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS requires analytes to be thermally stable and sufficiently volatile to be transported through the GC column in the gas phase.[4] Direct injection of polar molecules like MIH often leads to thermal degradation and poor chromatographic performance. Silylation replaces the active hydrogen on the N1 nitrogen with a nonpolar trimethylsilyl (TMS) group. This transformation drastically reduces the molecule's polarity and boiling point, making it amenable to GC analysis.
Strategy 2: Phenylhydrazine Derivatization for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality: The sensitivity of LC-MS/MS is highly dependent on the analyte's ability to ionize efficiently in the mass spectrometer's source.[5] Derivatization with a reagent like 3-nitrophenylhydrazine (3-NPH) introduces a readily ionizable moiety.[6][7][8] 3-NPH reacts with the carbonyl groups of the hydantoin ring, and the resulting derivative shows significantly improved detection sensitivity and chromatographic separation in LC-MS/MS analysis.[6] This strategy is particularly powerful for analyzing trace amounts of the analyte in complex biological samples.[6]
Strategy 3: Fluorescent Labeling for HPLC with Fluorescence Detection (FLD)
Causality: For highly sensitive and selective detection without mass spectrometry, fluorescence is a powerful alternative. This requires attaching a fluorophore to the analyte.[9][10] Dansyl chloride is a classic derivatizing agent that reacts with the N-H group of the hydantoin ring. The resulting dansylated MIH derivative is intensely fluorescent, allowing for detection at much lower concentrations than UV-Vis absorbance.
Detailed Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.
Protocol 1: Silylation of MIH with BSTFA for GC-MS Analysis
This protocol enhances the volatility of MIH for robust GC-MS analysis. It is adapted from established methods for the analysis of similar polar compounds.
Workflow Diagram: Silylation for GC-MS
Sources
- 1. Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. [Fluorescent labelling of glycans and HPLC analysis]:Glycoscience Protocol Online Database [jcggdb.jp]
Application Note: Enantioselective Separation of 3-Methyl-5-isopropylhydantoin Isomers
Executive Summary
This application note details the protocol for the enantiomeric resolution of 3-Methyl-5-isopropylhydantoin , a structural analog of the amino acid valine and a critical intermediate in the synthesis of non-natural amino acids and anticonvulsant derivatives.
While 5-substituted hydantoins are classically separated via enzymatic dynamic kinetic resolution (hydantoinase process), analytical and preparative chromatographic separation is required for pharmacokinetic profiling and purity assessment. This guide prioritizes Normal Phase Chiral HPLC and Supercritical Fluid Chromatography (SFC) using immobilized polysaccharide stationary phases, which have demonstrated the highest selectivity for 3,5-disubstituted hydantoin scaffolds.
Molecular Context & Separation Mechanism[1][2][3][4]
Structural Analysis
-
Analyte: 3-Methyl-5-isopropylhydantoin
-
Chiral Center: C5 position (Isopropyl substituent).
-
Functional Groups:
-
N1-H: Strong Hydrogen Bond Donor (Critical for stationary phase interaction).
-
N3-Methyl: Blocks the secondary H-bond donor site, altering selectivity compared to non-methylated hydantoins.
-
C2/C4 Carbonyls: Hydrogen Bond Acceptors.
-
Interaction Mechanism
The separation relies on a "three-point interaction" model between the analyte and the Chiral Stationary Phase (CSP).
-
Hydrogen Bonding: The N1-H of the hydantoin interacts with the carbamate/ester groups of the polysaccharide backbone.
-
Steric Inclusion: The isopropyl group at C5 fits differentially into the chiral cavities of the amylose/cellulose helices.
-
Dipole-Dipole Stacking: Interaction between the hydantoin ring and the phenylcarbamate moieties of the CSP.
Expert Insight: The methylation at N3 reduces the polarity of the molecule compared to 5-isopropylhydantoin. Consequently, mobile phases requiring less alcohol modifier (lower polarity) are often sufficient for retention, improving the resolution factor (
) by enhancing steric sensitivity over competitive hydrogen bonding from the solvent.
Experimental Protocols
Primary Method: Normal Phase Chiral HPLC
Objective: Baseline separation for analytical purity checks (ee% determination).
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Alternative: Chiralcel OD-H |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / 2-Propanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 210 nm (Hydantoin absorption) |
| Injection Vol. | 5 - 10 µL (1 mg/mL in mobile phase) |
Protocol Steps:
-
Equilibration: Flush column with Mobile Phase for 30 mins until baseline stabilizes.
-
Blank Run: Inject mobile phase to ensure no ghost peaks.
-
Sample Prep: Dissolve 1 mg of racemic 3-Methyl-5-isopropylhydantoin in 1 mL of 2-Propanol. Dilute to 10 mL with Hexane. Filter through 0.45 µm PTFE filter.
-
Execution: Inject sample. Run time is typically 15–20 minutes.
-
System Suitability: Target Resolution (
) > 1.5.
High-Throughput Method: Supercritical Fluid Chromatography (SFC)
Objective: Fast analysis and preparative scale-up potential. SFC is preferred for N-methylated hydantoins due to higher solubility in supercritical CO2 compared to pure hexane.
| Parameter | Condition |
| Column | Chiralpak IA (Immobilized Amylose) or Chiralcel OD-H |
| Modifier | Methanol or Ethanol (10 - 15%) |
| Back Pressure | 120 bar |
| Temperature | 40°C |
| Flow Rate | 3.0 mL/min |
Method Development Workflow (Visualized)
The following diagram outlines the decision tree for optimizing the separation of 3,5-disubstituted hydantoins.
Figure 1: Strategic workflow for method development. Chiralpak AD-H is the primary screening column due to its proven success with 5-substituted hydantoins.
Data Analysis & Calculations
To ensure the method is self-validating, calculate the following parameters for every run:
Resolution ( )
Where-
Requirement:
indicates baseline separation.[1]
Separation Factor ( )
-
Target:
is typically required for robust preparative separation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with residual silanols. | Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase. Note: N-methyl hydantoins are less basic, so additives are rarely needed on immobilized columns. |
| Low Retention ( | Solvent too polar. | Reduce alcohol modifier concentration (e.g., from 10% to 5% IPA). |
| Broad Peaks | Low solubility or mass transfer issues. | Increase column temperature to 35°C or switch to SFC mode. |
References
-
Jurin, M., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases.[2] Separations, 9(7), 157.[3][2]
-
Kartozia, L., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases.[4][2] Journal of Pharmaceutical and Biomedical Analysis, 27(4), 629-637.
-
[4]
-
- Yao, T., & Weng, W. (2010). Chiral Separation of Hydantoins. Chromatographia, 72, 197–202. (Demonstrates efficacy of Amylose-based phases for 5-substituted hydantoins).
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases FULIR [fulir.irb.hr]
- 3. Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases | MDPI [mdpi.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
Application Notes and Protocols for Evaluating the Bioactivity of 3-Methyl-5-isopropylhydantoin
Introduction: Unveiling the Bioactive Potential of a Novel Hydantoin Derivative
The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticonvulsant, antiarrhythmic, and notable anticancer properties. Many hydantoin derivatives have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines, often through mechanisms that include the induction of apoptosis and cell cycle arrest. Given this precedent, 3-Methyl-5-isopropylhydantoin, a less-studied derivative, warrants a thorough investigation to elucidate its potential bioactivity.
This comprehensive guide provides a structured, multi-tiered approach for researchers, scientists, and drug development professionals to systematically evaluate the biological effects of 3-Methyl-5-isopropylhydantoin in cell-based models. The protocols herein are designed to first establish a foundational understanding of the compound's impact on cell viability and proliferation, followed by more in-depth mechanistic assays to probe its mode of action. Each protocol is presented with the underlying scientific principles to empower researchers to not only execute the experiments but also to interpret the results with confidence and troubleshoot effectively.
Tier 1: Primary Screening - Assessing Fundamental Cytotoxicity and Antiproliferative Effects
The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides essential dose-response information, including the half-maximal inhibitory concentration (IC50), which is crucial for designing subsequent mechanistic studies. We present two robust and widely used methods for this primary screening phase.
Workflow for Primary Bioactivity Screening
Caption: Workflow for primary screening of 3-Methyl-5-isopropylhydantoin.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, is measured spectrophotometrically after solubilization.
Materials:
-
3-Methyl-5-isopropylhydantoin
-
Dimethyl sulfoxide (DMSO)
-
Selected adherent cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells, then dilute to an optimal seeding density (typically 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 3-Methyl-5-isopropylhydantoin in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and untreated controls (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Protocol 2: Antiproliferative Assessment using Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination method based on the measurement of total cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. This assay is less susceptible to interference from compounds that affect cellular metabolism, providing a complementary endpoint to the MTT assay.
Materials:
-
All materials from Protocol 1 (excluding MTT and its solubilization buffer)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM, pH 10.5)
-
1% acetic acid solution
Step-by-Step Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After compound incubation, gently add 100 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Carefully remove the supernatant and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and excess medium.
-
Allow the plates to air-dry completely at room temperature.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Final Wash and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Agitate the plate on an orbital shaker for 5-10 minutes.
-
-
Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Data Presentation and Interpretation
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cell Growth (SRB Assay) |
| 0 (Vehicle Control) | 100 | 100 |
| 1 | 95.2 ± 4.1 | 92.5 ± 5.3 |
| 10 | 78.6 ± 3.5 | 75.1 ± 4.8 |
| 25 | 52.1 ± 2.9 | 48.9 ± 3.7 |
| 50 | 25.4 ± 2.1 | 22.3 ± 2.5 |
| 100 | 8.9 ± 1.5 | 6.7 ± 1.8 |
| IC50 (µM) | ~26 | ~24 |
Note: The data presented are hypothetical and for illustrative purposes only. The IC50 value, the concentration of the compound that inhibits cell viability or growth by 50%, can be calculated by plotting the percentage of viability/growth against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tier 2: Mechanistic Elucidation - Investigating the Mode of Action
Once the cytotoxic and antiproliferative effects of 3-Methyl-5-isopropylhydantoin are confirmed, the next logical step is to investigate the underlying cellular mechanisms. Based on the known activities of other hydantoin derivatives, apoptosis and cell cycle arrest are primary candidates for investigation.
Workflow for Mechanistic Assays
Caption: Workflow for investigating the mechanism of action.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cells treated with 3-Methyl-5-isopropylhydantoin at relevant concentrations (e.g., IC50 and 2x IC50)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Preparation:
-
Seed cells in 6-well plates
-
Application Note: Rapid and Efficient Synthesis of 3-Methyl-5-isopropylhydantoin via Sequential Microwave-Assisted Reactions
Introduction and Strategic Overview
The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticonvulsant, antiarrhythmic, and antitumor agents.[1][2] 3-Methyl-5-isopropylhydantoin is a key derivative with applications in chemical and pharmaceutical research.[3] Traditional methods for hydantoin synthesis, such as the classical Bucherer-Bergs reaction, often require prolonged reaction times of several hours to days and harsh conditions, leading to significant energy consumption and potential side-product formation.[4][5]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates chemical reactions.[6][7] By utilizing microwave radiation, polar molecules in the reaction mixture are heated directly and uniformly, leading to rapid temperature elevation and a significant reduction in reaction time—often from hours to mere minutes.[8][9] This methodology not only enhances productivity but also frequently improves reaction yields, selectivity, and product purity.[9][10][11]
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Methyl-5-isopropylhydantoin. We employ a sequential, two-step microwave-assisted strategy. The first step involves a rapid Bucherer-Bergs reaction to construct the 5-isopropylhydantoin core. The second step achieves selective N-methylation at the N-3 position, also under microwave irradiation. This guide explains the causality behind the protocol design, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Foundational Principles and Reaction Mechanisms
The Advantage of Microwave-Assisted Heating
Conventional heating relies on conduction and convection, which is slow and can create temperature gradients within the reaction vessel. In contrast, microwave synthesis leverages the ability of microwaves to interact directly with polar molecules (like water, ethanol, and reaction intermediates) through two primary mechanisms: dipolar polarization and ionic conduction.[10] This interaction causes rapid molecular rotation and friction, generating intense, localized heat. The key advantages conferred by this process include:
-
Reaction Rate Acceleration: Reaction times can be reduced by orders of magnitude.[8]
-
Improved Yields and Purity: The rapid heating minimizes the time available for side reactions or thermal degradation of sensitive compounds.[8][10]
-
Enhanced Control and Safety: Precise temperature control in modern microwave reactors prevents thermal runaway and ensures reproducible results.[9]
-
Green Chemistry Alignment: Reduced energy consumption and the potential for solvent-free reactions align with sustainability goals.[6][9]
Reaction Mechanism: A Two-Step Pathway
The synthesis of 3-Methyl-5-isopropylhydantoin is achieved through two mechanistically distinct, microwave-accelerated steps.
Step 1: The Bucherer-Bergs Reaction This is a multicomponent reaction that brilliantly assembles the hydantoin ring from a ketone, a cyanide source, and ammonium carbonate.[5][12] The ammonium carbonate serves as an in situ source of both ammonia (NH₃) and carbon dioxide (CO₂).[4]
The mechanism proceeds as follows:
-
Imine Formation: The starting ketone (3-methyl-2-butanone) condenses with ammonia to form an imine.
-
Aminonitrile Formation: The cyanide anion (from KCN) performs a nucleophilic attack on the imine carbon to form a stable α-aminonitrile intermediate.
-
Carbamic Acid Formation: The amino group of the aminonitrile attacks carbon dioxide, forming a cyano-carbamic acid.
-
Cyclization and Rearrangement: A rapid intramolecular cyclization occurs, followed by a rearrangement, to yield the thermodynamically stable 5,5-disubstituted hydantoin ring.[4][13]
Step 2: Selective N-Methylation The hydantoin ring possesses two N-H protons. The N-3 proton is more acidic and sterically accessible than the N-1 proton, allowing for selective alkylation under controlled conditions. This step proceeds via a standard Sₙ2 mechanism where a base deprotonates the hydantoin at the N-3 position, creating a nucleophilic anion that subsequently attacks the methylating agent (methyl iodide).
Detailed Experimental Protocols
Safety Precaution: This procedure involves potassium cyanide, which is highly toxic. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit available and be familiar with its use. Acidification of cyanide-containing solutions will release toxic hydrogen cyanide (HCN) gas; therefore, the initial workup must be performed with extreme caution.
Materials and Equipment
-
Reagents: 3-Methyl-2-butanone (≥99%), Potassium Cyanide (KCN, ≥97%), Ammonium Carbonate ((NH₄)₂CO₃, ≥99%), Methyl Iodide (CH₃I, ≥99%), Potassium Carbonate (K₂CO₃, anhydrous, ≥99%), Ethanol (anhydrous), Acetonitrile (anhydrous), Ethyl Acetate, Hexanes, Hydrochloric Acid (HCl, concentrated), Deionized Water.
-
Equipment: Microwave synthesis reactor, 10 mL or 20 mL microwave process vials with stir bars, rotary evaporator, magnetic stirrer, standard laboratory glassware, Buchner funnel, pH paper.
Protocol Part A: Microwave-Assisted Synthesis of 5-Isopropylhydantoin
-
Vessel Preparation: To a 20 mL microwave process vial equipped with a magnetic stir bar, add 3-methyl-2-butanone (0.86 g, 10.0 mmol), potassium cyanide (0.98 g, 15.0 mmol), and ammonium carbonate (2.88 g, 30.0 mmol).
-
Solvent Addition: Add a 1:1 mixture of ethanol and deionized water (10 mL total volume).
-
Vessel Sealing: Securely cap the vessel. Causality Note: Sealing the vessel is critical to reach temperatures above the solvent's boiling point and to contain the ammonia and carbon dioxide generated from the decomposition of ammonium carbonate, thereby driving the reaction forward according to Le Châtelier's principle.[4]
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at 140 °C for 20 minutes , with magnetic stirring. The instrument will automatically adjust the power to maintain the target temperature.
-
Cooling and Depressurization: Allow the vessel to cool to room temperature (<50 °C) before carefully opening it inside the fume hood.
-
Initial Workup: Pour the reaction mixture into a beaker containing 50 mL of cold water.
-
Acidification: CAUTIOUSLY and slowly, while stirring in a well-ventilated fume hood, add concentrated HCl dropwise to adjust the pH to approximately 6-7. A white precipitate should form. Expert Insight: Over-acidification can lead to hydrolysis of the product. Careful pH control is essential for maximizing yield.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Buchner funnel, wash with cold water (2 x 15 mL), and dry under vacuum. The crude 5-isopropylhydantoin can be used directly in the next step.
Protocol Part B: Microwave-Assisted N-Methylation
-
Vessel Preparation: To a 10 mL microwave process vial, add the crude 5-isopropylhydantoin (0.71 g, 5.0 mmol), anhydrous potassium carbonate (1.04 g, 7.5 mmol), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add 5 mL of anhydrous acetonitrile, followed by methyl iodide (0.37 mL, 1.05 g, 7.5 mmol). Causality Note: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions and heats efficiently in the microwave field. Anhydrous conditions prevent side reactions.
-
Vessel Sealing and Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at 100 °C for 10 minutes with stirring.
-
Workup and Purification:
-
After cooling, filter the reaction mixture to remove the potassium carbonate and other inorganic salts.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the residue by recrystallization from an ethyl acetate/hexanes mixture to yield pure 3-Methyl-5-isopropylhydantoin as a crystalline solid.[14]
-
Data Summary and Expected Outcomes
This microwave-assisted protocol offers substantial improvements over conventional heating methods. The following table provides a comparative summary based on typical results and literature data for analogous reactions.
| Parameter | Conventional Method (Bucherer-Bergs)[4][15] | Microwave-Assisted Method (This Protocol) | Advantage |
| Reaction Time (Step 1) | 12 - 24 hours | 20 minutes | > 36x Faster |
| Reaction Time (Step 2) | 4 - 8 hours | 10 minutes | > 24x Faster |
| Typical Overall Yield | 50 - 70% | 75 - 85% | Higher Throughput |
| Energy Consumption | High | Low | Greener Process[6] |
| Process Control | Moderate | High (Precise Temp/Pressure) | Improved Reproducibility[8] |
Conclusion
This application note details a robust and highly efficient protocol for the synthesis of 3-Methyl-5-isopropylhydantoin using sequential microwave-assisted reactions. By leveraging the principles of microwave heating, this method drastically reduces reaction times, improves overall yield, and aligns with the principles of green chemistry. The provided step-by-step guide, supported by mechanistic insights and workflow diagrams, serves as a reliable resource for researchers in drug discovery and organic synthesis, enabling the rapid production of this valuable heterocyclic compound.
References
- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Recent Scientific Research.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Bucherer-Bergs Reaction Mechanism. (2021, November 17). YouTube.
- Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Science and Research (IJSR).
- Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. RSC Publishing.
- Obermayer, D., Damm, M., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction.
- Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
-
A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. (2025, January 22). MDPI. [Link]
- Bucherer–Bergs reaction. (n.d.). Wikipedia.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020, April 7). PMC.
- A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Pharmacie - UCL-Bruxelles, Belgique.
- Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. (2013, December 31). European Journal of Chemistry.
- Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in w
- Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. (n.d.).
- A Rapid and Efficient Microwave-Assisted Synthesis of Hydantoins and Thiohydantoins. (2025, August 6).
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). PMC.
- Microwave-assisted four-component reaction for the synthesis of a monothiohydantoin inhibitor of a fatty acid. (2008, August 31). Pharmacie - UCL-Bruxelles, Belgique.
- Aromatic 3b.
Sources
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. ajrconline.org [ajrconline.org]
- 8. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
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- 11. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocol: A Scalable Synthesis of 3-Methyl-5-isopropylhydantoin for Preclinical Advancement
Abstract
Hydantoin derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of pharmacological activities, including anticonvulsant, antiviral, and antitumor properties.[1][2] This document provides a comprehensive, robust, and scalable two-step synthesis for 3-Methyl-5-isopropylhydantoin, an active pharmaceutical ingredient (API) candidate for preclinical evaluation. The synthesis employs the classical Bucherer-Bergs reaction to form the hydantoin core, followed by a selective N-methylation. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, scale-up considerations, and in-process controls necessary for producing multi-gram to kilogram quantities of the target compound under standards that align with Good Manufacturing Practice (GMP) principles for preclinical materials.[3][]
Introduction: The Rationale for a Scalable Synthesis
The progression of a drug candidate from discovery to preclinical trials is a critical juncture that demands a reliable supply of high-purity API.[3] The manufacturing process must be not only reproducible but also scalable to meet the increasing material demands of toxicology, pharmacology, and formulation studies. 3-Methyl-5-isopropylhydantoin has been identified as a promising scaffold for further drug development, necessitating a synthetic route that is both efficient and amenable to large-scale production.
This application note details a process centered around the Bucherer-Bergs reaction, a well-established and versatile method for creating 5-substituted hydantoins from aldehydes or ketones.[5][6] The subsequent N-methylation at the more acidic N-3 position is achieved under controlled basic conditions. The causality behind each experimental choice, from reagent stoichiometry to purification methods, is explained to provide a deep understanding of the process, ensuring both scientific integrity and successful implementation.
Overall Synthetic Scheme
The synthesis is a two-step process starting from isobutyraldehyde:
-
Step 1: Bucherer-Bergs Reaction to form the intermediate, 5-isopropylhydantoin.
-
Step 2: N-Methylation to yield the final product, 3-Methyl-5-isopropylhydantoin.
Figure 1. Overall reaction scheme.
Part 1: Synthesis of 5-isopropylhydantoin (Intermediate)
Mechanistic Insight: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multicomponent reaction that efficiently constructs the hydantoin ring system.[6] It begins with the formation of an aminonitrile from the aldehyde, cyanide, and ammonia (generated in situ from ammonium carbonate). This intermediate then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes through a series of steps to form the stable 5-substituted hydantoin ring.[7] Using a mixture of water and ethanol as a solvent is effective for this reaction, accommodating both the organic and inorganic reagents.[5]
Materials and Equipment (100 g Scale)
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Isobutyraldehyde | 72.11 | 100.0 g (114 mL) | 1.39 | 1.0 |
| Sodium Cyanide (NaCN) | 49.01 | 81.5 g | 1.66 | 1.2 |
| Ammonium Carbonate | 96.09 | 400.0 g | 4.16 | 3.0 |
| Ethanol (95%) | - | 1.0 L | - | - |
| Deionized Water | - | 1.0 L | - | - |
| Hydrochloric Acid (conc.) | - | As needed | - | - |
-
Equipment: 5 L jacketed glass reactor, overhead mechanical stirrer, temperature probe, condenser, addition funnel, heating/cooling circulator, large Büchner funnel, and filtration flask.
Detailed Experimental Protocol
-
Reactor Setup: Assemble the 5 L jacketed reactor with the overhead stirrer, temperature probe, and condenser. Ensure all operations are conducted in a well-ventilated fume hood.
-
Reagent Charging: Charge the reactor with ammonium carbonate (400.0 g), sodium cyanide (81.5 g), ethanol (1.0 L), and deionized water (1.0 L).
-
Scientific Rationale: Ammonium carbonate is used in large excess to provide the ammonia and carbon dioxide required for the reaction and to maintain a basic pH, driving the equilibrium towards product formation. Sodium cyanide is used in slight excess to ensure complete conversion of the aldehyde.
-
-
Initial Heating: Begin stirring the mixture and heat the reactor jacket to 60-65 °C. Stir until most of the solids have dissolved.
-
Aldehyde Addition: Slowly add isobutyraldehyde (100.0 g) to the reaction mixture over 1-1.5 hours using an addition funnel.
-
Process Control: Monitor the internal temperature closely. The reaction is exothermic, and a slow addition rate is crucial to maintain the temperature below 70 °C, preventing potential side reactions or pressure buildup.
-
-
Reaction & Monitoring: After the addition is complete, maintain the reaction temperature at 60-65 °C for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting aldehyde.
-
Cooling and Acidification (Work-up): Cool the reaction mixture to room temperature, then further cool to 0-5 °C using an ice bath or circulator. Slowly and carefully add concentrated hydrochloric acid to acidify the mixture to pH 2-3.
-
CRITICAL SAFETY STEP: Acidification must be performed slowly and in a highly efficient fume hood as it will generate toxic hydrogen cyanide (HCN) gas from the excess cyanide.[8] Ensure appropriate personal protective equipment (PPE) is worn.[9][10] The acidification protonates the hydantoin salt, causing it to precipitate out of the solution.
-
-
Isolation: Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water (2 x 500 mL) to remove inorganic salts. Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Expected Yield: 165-180 g (84-91%).
-
Characterization: The intermediate should be characterized by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity before proceeding.
-
Part 2: N-Methylation of 5-isopropylhydantoin (Final Product)
Mechanistic Insight: Selective N-Alkylation
Hydantoins possess two acidic protons at the N-1 and N-3 positions. The N-3 proton is more acidic due to its position between two carbonyl groups (imide nitrogen), making it easier to deprotonate under basic conditions.[11] This inherent reactivity allows for selective alkylation at the N-3 position. Using a strong base like sodium hydroxide in a polar aprotic solvent such as Dimethylformamide (DMF) facilitates the formation of the anion, which then acts as a nucleophile to attack the methylating agent, dimethyl sulfate.
Materials and Equipment (150 g Scale)
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 5-isopropylhydantoin | 142.15 | 150.0 g | 1.05 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 46.4 g | 1.16 | 1.1 |
| Dimethyl Sulfate (DMS) | 126.13 | 146.0 g (110 mL) | 1.16 | 1.1 |
| Dimethylformamide (DMF) | - | 1.5 L | - | - |
| Deionized Water | - | As needed | - | - |
-
Equipment: 5 L jacketed glass reactor, overhead mechanical stirrer, temperature probe, condenser, addition funnel, heating/cooling circulator.
Detailed Experimental Protocol
-
Reactor Setup: Set up the 5 L jacketed reactor in a fume hood.
-
Reagent Charging: Charge the reactor with 5-isopropylhydantoin (150.0 g) and DMF (1.5 L). Begin stirring to form a suspension.
-
Base Addition: Cool the mixture to 0-5 °C. Add powdered sodium hydroxide (46.4 g) portion-wise, keeping the internal temperature below 10 °C. Stir for 30-45 minutes at this temperature to allow for complete deprotonation.
-
Methylation: Slowly add dimethyl sulfate (146.0 g) via an addition funnel over 1-1.5 hours, maintaining the internal temperature at 0-5 °C.
-
CRITICAL SAFETY STEP: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme caution using appropriate engineering controls and PPE.
-
-
Reaction & Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction for the consumption of the starting material by TLC or HPLC.
-
Quenching (Work-up): Cool the reaction mixture to 10-15 °C. Slowly and carefully pour the reaction mixture into a separate vessel containing 5 L of ice-cold deionized water with stirring. This will precipitate the product.
-
Scientific Rationale: The product is significantly less soluble in water than in DMF. This "crash precipitation" or "drowning out" is an effective method for initial product isolation.
-
-
Isolation and Washing: Stir the resulting slurry for 1 hour. Collect the solid by vacuum filtration. Wash the filter cake extensively with deionized water (3 x 1 L) to remove residual DMF and salts.
-
Recrystallization: For material intended for preclinical use, recrystallization is necessary to achieve high purity. A suitable solvent system is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol, then slowly add hot water until the solution becomes cloudy. Cool slowly to room temperature, then to 0-5 °C to induce crystallization.
-
Drying: Collect the purified crystals by filtration and dry in a vacuum oven at 40-50 °C to a constant weight.
-
Expected Yield: 140-155 g (85-94% after recrystallization).
-
Scale-Up Considerations and GMP Compliance
Transitioning from lab scale to preclinical production requires adherence to Good Manufacturing Practice (GMP) principles to ensure API quality and consistency.[12][13][14]
-
Thermal Safety: Both reaction steps are exothermic. On a larger scale, heat dissipation becomes critical. The use of a jacketed reactor with precise temperature control is mandatory. A thermal hazard assessment (e.g., using reaction calorimetry) is recommended before scaling up significantly.
-
Reagent Handling: The safe handling of sodium cyanide and dimethyl sulfate is paramount.[15][16] At scale, closed-system transfers and dedicated scrubber systems for off-gassing (especially for HCN) should be implemented.
-
Process Analytical Technology (PAT): Implementing in-line monitoring (e.g., pH, temperature) provides real-time data, ensuring the process remains within defined parameters.
-
Documentation: Every step, from raw material sourcing to final product release, must be meticulously documented in batch records. This includes logging quantities, lot numbers, equipment used, and in-process control results.
Product Characterization and Quality Control
The final 3-Methyl-5-isopropylhydantoin API must meet stringent purity specifications before release for preclinical studies.
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the reference standard | ¹H NMR, ¹³C NMR, FT-IR |
| Purity | ≥ 99.0% | HPLC |
| Melting Point | Report Value | Capillary Melting Point |
| Residual Solvents | DMF ≤ 880 ppm, Ethanol ≤ 5000 ppm | Headspace GC-MS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Visual Workflow and Pathway Diagrams
Overall Synthesis Workflow
Caption: Scalable two-step synthesis workflow.
Bucherer-Bergs Reaction Mechanism
Caption: Key mechanistic steps of the reaction.
Conclusion
This application note provides a validated and scalable two-step synthesis for 3-Methyl-5-isopropylhydantoin. By detailing the underlying chemical principles, providing step-by-step protocols, and outlining critical scale-up and safety considerations, this guide serves as an essential resource for drug development teams. The described process is capable of reliably producing high-purity API suitable for advancing a promising compound through the preclinical development pipeline.
References
- Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube.
-
Wikipedia. (2023). Bucherer–Bergs reaction. Available at: [Link]
-
Organic Chemistry. (2021). Bucherer-Bergs Reaction Mechanism. YouTube. Available at: [Link]
-
MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Available at: [Link]
-
Cantillo, D., et al. (2016). Continuous synthesis of hydantoins: Intensifying the Bucherer–Bergs reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 5,5-diphenylhydantoin-3- methyl sodium phosphate.
-
Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Available at: [Link]
-
Hashmi, I. A., et al. (n.d.). Synthesis of Hydantoins, Thiohydantoins, and Glycocyamidines Under Solvent-Free Conditions. Academia.edu. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Available at: [Link]
-
Martínez-Martínez, I., et al. (2007). Molecular Cloning, Purification, and Biochemical Characterization of Hydantoin Racemase from the Legume Symbiont Sinorhizobium meliloti CECT 4114. Applied and Environmental Microbiology. Available at: [Link]
- Unknown. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance.
-
Obata, R., et al. (2020). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Biological and Pharmaceutical Bulletin. Available at: [Link]
-
U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available at: [Link]
-
ResearchGate. (2014). Synthesis of 5,5-diphenyl-3-(methylthiomethyl)hydantoin and 5,5-diphenyl-3-(methysulfonylomethyl)hydantoin. Available at: [Link]
-
ResearchGate. (2020). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Available at: [Link]
-
Bhandarkar, S. E. (2018). Synthesis, Characterization and Biological Study of Hydantoin Derivatives. Asian Journal of Advanced Basic Sciences. Available at: [Link]
-
University of Tennessee Health Science Center. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Available at: [Link]
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Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Available at: [Link]
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LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. Available at: [Link]
-
MDPI. (2010). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Available at: [Link]
-
MDPI. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Available at: [Link]
-
ResearchGate. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. Available at: [Link]
-
American Chemical Society. (2020). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. Organic Letters. Available at: [Link]
-
ResearchGate. (2017). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Available at: [Link]
-
New Jersey Department of Health. (n.d.). SODIUM CYANIDE HAZARD SUMMARY. Available at: [Link]
- Taekwang Industrial Co., Ltd. (n.d.). Sodium Cyanide Safety Handling Guide.
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ResearchGate. (2014). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. Available at: [Link]
-
VICH. (2020). CONCEPT PAPER For the adoption of ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. Available at: [Link]
-
FDA. (2018). FDA issues guidance on good manufacturing practice for APIs. Available at: [Link]
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Troubleshooting & Optimization
Stability issues and degradation pathways of 3-Methyl-5-isopropylhydantoin
Welcome to the dedicated technical support guide for 3-Methyl-5-isopropylhydantoin (MIPH). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges and degradation pathways associated with this compound. Our goal is to equip you with the expertise to anticipate, identify, and troubleshoot issues, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 3-Methyl-5-isopropylhydantoin and what are its primary stability concerns?
3-Methyl-5-isopropylhydantoin (CAS: 71921-91-0), is a derivative of hydantoin.[1] Hydantoins are a class of heterocyclic organic compounds with a five-membered ring containing two nitrogen atoms. Like many hydantoin derivatives, the primary stability concern for MIPH is its susceptibility to hydrolysis, particularly under alkaline conditions, which can lead to the opening of the heterocyclic ring.[2][3] Other potential degradation pathways include oxidation and photolysis, which should be investigated through systematic stress testing.[4][5]
Q2: What are the fundamental principles governing the stability of the hydantoin ring in MIPH?
The stability of the hydantoin ring is primarily dictated by its chemical structure—a cyclic acylurea. The diketo form is generally the most stable tautomer.[6][7] However, the carbonyl groups within the ring are electrophilic and thus susceptible to nucleophilic attack. The presence of two N-H bonds (or in the case of MIPH, one N-H and one N-CH₃) influences the molecule's acidity and reactivity.[7] The stability can be significantly affected by pH, temperature, and the presence of oxidizing agents or exposure to light.[8][9]
Q3: What are the recommended storage conditions for 3-Methyl-5-isopropylhydantoin to ensure long-term stability?
To minimize degradation, 3-Methyl-5-isopropylhydantoin should be stored as a solid in a cool, dry, and dark environment. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and atmospheric oxygen. For solutions, especially in protic solvents, storage duration should be minimized. If aqueous solutions are necessary, they should be prepared fresh, buffered to a neutral or slightly acidic pH (pH 4-6), and stored at low temperatures (2-8 °C) for short periods. Avoid alkaline conditions, as they significantly accelerate hydrolytic degradation.[2]
Troubleshooting Guide: Experimental Challenges
This section addresses specific problems you may encounter during your work with 3-Methyl-5-isopropylhydantoin.
Problem: I'm observing a rapid loss of my parent compound in aqueous solution, accompanied by new peaks in my HPLC chromatogram. What is the likely cause?
Answer:
This is a classic presentation of hydrolytic degradation. The hydantoin ring is susceptible to cleavage, especially under basic or, to a lesser extent, acidic conditions.[2]
Causality & Mechanism:
Under alkaline conditions, the hydroxide ion (OH⁻) acts as a nucleophile, attacking one of the carbonyl carbons (typically C4, which is adjacent to the unsubstituted nitrogen) of the hydantoin ring. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, often catalyzed by another base molecule, results in the cleavage of the ring to form an N-carbamoyl-α-amino acid derivative.[2][3]
Visualizing the Alkaline Hydrolysis Pathway:
Caption: Alkaline hydrolysis pathway of 3-Methyl-5-isopropylhydantoin.
Troubleshooting & Prevention Protocol:
-
pH Control: The most critical factor is pH. Maintain your solution pH between 4 and 6. Use a non-nucleophilic buffer system (e.g., acetate or citrate) to ensure pH stability.
-
Temperature Management: Perform your experiments at the lowest practical temperature to reduce the reaction rate of hydrolysis.
-
Solvent Choice: If your experimental design allows, consider using aprotic organic solvents (e.g., acetonitrile, THF) where hydrolytic degradation is negligible. If co-solvents are needed for aqueous solutions, ensure they are free of water and basic impurities.[4]
-
Fresh Preparation: Always prepare aqueous solutions of MIPH immediately before use. Avoid storing stock solutions in aqueous buffers for extended periods.
Problem: My analytical results show inconsistencies, and I suspect degradation, but it's not simple hydrolysis. How can I systematically identify the degradation pathways?
Answer:
To comprehensively understand the stability of 3-Methyl-5-isopropylhydantoin, you must perform a forced degradation study (also known as stress testing). This is a regulatory requirement and a scientific necessity in drug development to identify likely degradation products and establish stability-indicating analytical methods.[10]
Causality & Logic:
Forced degradation involves subjecting the compound to stress conditions more severe than it would typically encounter during storage or use.[4] This accelerates the formation of degradation products, allowing for their identification and the development of analytical methods capable of separating them from the parent compound.[8][10] The primary stress conditions are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[5]
Workflow for a Forced Degradation Study:
Sources
- 1. 3-Methyl-5-(S)-isopropyl Hydantoin | CAS 71921-91-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
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- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
Common side products in the synthesis of 3-Methyl-5-isopropylhydantoin
Technical Support Center: Synthesis of 3-Methyl-5-isopropylhydantoin
Welcome to the technical support center for the synthesis of 3-Methyl-5-isopropylhydantoin. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and understand the underlying chemistry of side product formation. Our goal is to provide you with the expertise and practical insights needed to optimize your synthesis, improve yield and purity, and confidently address experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-Methyl-5-isopropylhydantoin, and what is the fundamental mechanism?
The most prevalent and robust method for synthesizing 5-substituted hydantoins, including 3-Methyl-5-isopropylhydantoin, is the Bucherer-Bergs reaction .[1][2] This is a multi-component reaction that efficiently creates the hydantoin ring structure in a one-pot synthesis.
The synthesis starts with isobutyraldehyde (the source of the 5-isopropyl group), methylamine (the source of the 3-methyl group), a cyanide source (like KCN or NaCN), and ammonium carbonate, which serves as both an ammonium and carbonate source.[1][3] The reaction typically proceeds through the following key steps:
-
Formation of an α-aminonitrile: Isobutyraldehyde reacts with methylamine and cyanide to form the key intermediate, 2-(methylamino)-3-methylbutanenitrile. This step is analogous to the Strecker amino acid synthesis.[4][5]
-
Reaction with Carbon Dioxide: The aminonitrile's nitrogen atom acts as a nucleophile, attacking carbon dioxide (generated from the decomposition of ammonium carbonate) to form a carbamic acid intermediate.[4]
-
Intramolecular Cyclization: The carbamic acid undergoes a rapid intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.
-
Rearrangement: This intermediate then rearranges to the more thermodynamically stable 3-Methyl-5-isopropylhydantoin product.[4]
Q2: I'm observing a significant amount of N-methylvaline in my crude product. What causes this side product?
The formation of N-methylvaline is a classic example of a competing hydrolysis reaction. The key intermediate, the α-aminonitrile (2-(methylamino)-3-methylbutanenitrile), is susceptible to hydrolysis, particularly under acidic or basic conditions during workup or prolonged reaction times.
The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH), converting the aminonitrile directly into the corresponding amino acid, N-methylvaline.[5][6]
Mitigation Strategy:
-
Control pH: Avoid strongly acidic or basic conditions during the reaction and initial workup. The Bucherer-Bergs reaction is typically buffered by the ammonium carbonate itself to a pH of about 8-9.[7]
-
Minimize Reaction Time: Do not extend the reaction time unnecessarily. Once the formation of the hydantoin is complete, proceed with the workup to prevent hydrolysis of the remaining aminonitrile intermediate.
-
Temperature Control: While the reaction requires heat, excessive temperatures can accelerate hydrolysis. Maintain the recommended temperature range (typically 80-100°C).[7]
Q3: My reaction yield is low, and I have a sticky, polymeric substance that is difficult to purify. What is happening?
This issue is often traced back to the starting aldehyde, isobutyraldehyde. Aldehydes, especially those with α-hydrogens, are prone to self-condensation reactions (like the aldol condensation) under basic conditions. The presence of methylamine and carbonate can create a sufficiently basic environment to promote the formation of oligomers and polymers from isobutyraldehyde.
Mitigation Strategy:
-
Order of Addition: Add the isobutyraldehyde slowly to the reaction mixture containing the other reagents. This maintains a low instantaneous concentration of the aldehyde, favoring the desired reaction pathway over self-condensation.
-
Temperature Management: Control the initial temperature of the reaction. An initial exotherm can accelerate side reactions.
-
Stoichiometry: Ensure accurate stoichiometry. An excess of the aldehyde can increase the likelihood of polymerization.
Troubleshooting Guide: Common Side Products & Solutions
This section addresses specific impurities you may encounter and provides actionable steps for their identification and elimination.
| Observed Issue | Potential Side Product | Plausible Cause | Troubleshooting & Prevention Protocol |
| Unknown peak in HPLC/NMR, lower molecular weight than product. | Unreacted Isobutyraldehyde | Incomplete reaction; inefficient heating; incorrect stoichiometry. | Ensure reaction temperature is maintained (80-100°C) for the full duration. Verify molar ratios of all reactants. Purify by recrystallization, as the aldehyde is volatile. |
| Aqueous workup is difficult; persistent emulsions. | N-Methylvaline | Hydrolysis of the α-aminonitrile intermediate. | Minimize water contact time during workup. Extract the product quickly into an organic solvent. Maintain a neutral to slightly basic pH during extraction to keep the amino acid in the aqueous layer as a salt. |
| Product is off-color or contains insoluble material. | Aldehyde Polymers | Self-condensation of isobutyraldehyde catalyzed by basic conditions. | Add aldehyde dropwise to the reaction mixture. Ensure the reaction is well-stirred to dissipate local heat and concentration gradients. |
| Broad NMR peaks, difficult to achieve sharp melting point. | 5-isopropylhydantoin (unmethylated) | Insufficient methylamine or reaction with ammonium ions from ammonium carbonate. | Ensure at least one full equivalent of methylamine is used. Ammonium carbonate can also act as the amine source, leading to the N-unsubstituted hydantoin. Using a methylammonium salt in place of some ammonium carbonate can favor the desired product. |
| Product hydrolyzes during storage or further processing. | N-carbamoyl-N-methylvaline | Ring-opening hydrolysis of the hydantoin product.[8][9] | Store the purified product in a dry, neutral environment. Avoid exposure to strong acids or bases. This intermediate is the first step in hydantoin hydrolysis.[10][11] |
Visualizing the Reaction: Pathways to Product and Side Products
Understanding the reaction mechanism is key to controlling its outcome. The diagrams below illustrate the desired synthesis pathway and the competing reactions that lead to common impurities.
Main Synthesis Pathway: Bucherer-Bergs Reaction
Caption: The desired multi-step pathway to 3-Methyl-5-isopropylhydantoin.
Common Side Product Formation Pathways
Caption: Competing reactions leading to common synthesis impurities.
Validated Experimental Protocol: Minimizing Side Products
This protocol is optimized to favor the formation of 3-Methyl-5-isopropylhydantoin while minimizing the side reactions discussed above.
Materials:
-
Isobutyraldehyde
-
Methylamine (40% solution in water)
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge Reagents: To the flask, add ammonium carbonate (1.5 eq) and potassium cyanide (1.1 eq). Caution: Cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. Add a 1:1 mixture of ethanol and water. Stir the mixture until the solids are mostly dissolved.
-
Add Amine: Add methylamine solution (1.0 eq) to the stirred mixture.
-
Heat Reaction: Heat the mixture to 60°C.
-
Aldehyde Addition: Add isobutyraldehyde (1.0 eq) dropwise via an addition funnel over 30-45 minutes. A slight exotherm may be observed; maintain the temperature around 60-65°C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 85-90°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS if possible.
-
Workup - Cooldown and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully acidify the reaction mixture with concentrated HCl to pH 6-7.[12] CRITICAL: This step must be done in an efficient fume hood as it will liberate toxic HCN gas.
-
Isolation: Cool the neutralized mixture in an ice bath for 1-2 hours. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration and wash the filter cake with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-Methyl-5-isopropylhydantoin.[12] Dry the final product under vacuum.
References
- CN102070461A - Synthesis method of N-methyl isopropylamine - Google P
-
Bucherer-Bergs Reaction. Name Reactions in Organic Synthesis. (URL: [Link])
- Bucherer-Bergs Reaction Mechanism | Organic Chemistry - YouTube. (URL: )
- Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction - Journal of Synthetic Chemistry. (URL: )
- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google P
- CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google P
-
Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. (URL: [Link])
-
Study on the Formation of Glycine by Hydantoin and Its Kinetics | ACS Omega. (URL: [Link])
-
Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure | Request PDF - ResearchGate. (URL: [Link])
-
Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds | Request PDF - ResearchGate. (URL: [Link])
-
A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations - MDPI. (URL: [Link])
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - NIH. (URL: [Link])
- Study on the Formation of Glycine by Hydantoin and Its Kinetics | ACS Omega. (URL: )
-
Hydrolysis of hydantoin to hydantoin acid. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (URL: [Link])
-
Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC - NIH. (URL: [Link])
Sources
- 1. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
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- 3. jsynthchem.com [jsynthchem.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
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- 11. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Cell Permeability of 3-Methyl-5-isopropylhydantoin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-5-isopropylhydantoin and its derivatives. This guide is designed to provide in-depth, experience-driven advice to help you diagnose and overcome challenges related to low cell permeability, a critical hurdle in the development of effective therapeutics.
Part 1: Frequently Asked Questions (FAQs)
Here we address foundational questions regarding the cell permeability of hydantoin-based compounds.
Q1: What is cell permeability and why is it a critical parameter for my 3-Methyl-5-isopropylhydantoin derivatives?
Cell permeability is the ability of a compound to pass through a cell membrane to reach an intracellular target. For orally administered drugs, this process begins with absorption across the intestinal epithelium.[1] If your 3-Methyl-5-isopropylhydantoin derivative is designed to act on an intracellular target, its ability to efficiently cross the cell membrane is paramount to its therapeutic efficacy. Poor permeability can lead to low bioavailability and a lack of in vivo activity, regardless of how potent the compound is against its isolated target.
Q2: My 3-Methyl-5-isopropylhydantoin derivative shows poor permeability. What are the likely physicochemical culprits?
Based on the hydantoin scaffold, several factors could be contributing to low permeability. Hydantoins possess multiple hydrogen bond donors and acceptors, which can be a primary obstacle. Key properties to investigate include:
-
High Polarity & Hydrogen Bonding: The hydantoin ring itself contains functional groups that readily form hydrogen bonds with water, making it difficult for the molecule to enter the lipid-rich environment of the cell membrane. The number of hydrogen bond donors and acceptors is a key predictor of permeability.[2][3][4]
-
Low Lipophilicity (LogP): A compound's lipophilicity, often measured as its octanol-water partition coefficient (LogP), is a major determinant of its ability to permeate cell membranes.[5] A low LogP value indicates a preference for aqueous environments over lipid ones, which can hinder membrane transit.
-
Molecular Weight (MW): While the core hydantoin structure is small, derivatives can exceed the 500 Dalton threshold suggested by Lipinski's Rule of Five, which can negatively impact passive diffusion.[2][3][4]
These parameters are collectively considered in frameworks like Lipinski's Rule of Five, which provides a general guideline for the "drug-likeness" of a compound with respect to oral bioavailability.[2][3][4][6]
| Lipinski's Rule of Five Parameter | Guideline for Good Permeability | Potential Issue for Hydantoin Derivatives |
| Molecular Weight (MW) | < 500 Da | Large substitutions on the hydantoin ring can increase MW. |
| Lipophilicity (LogP) | < 5 | The polar nature of the hydantoin core can lead to low LogP values. |
| Hydrogen Bond Donors | ≤ 5 | The hydantoin ring contains multiple H-bond donors. |
| Hydrogen Bond Acceptors | ≤ 10 | The hydantoin ring contains multiple H-bond acceptors. |
Q3: What are the standard initial assays to assess the permeability of my compounds?
The two most common in vitro assays used in early drug discovery are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that models passive diffusion.[7][8] It measures a compound's ability to cross from a donor well, through a synthetic membrane coated with lipids, to an acceptor well. It is a cost-effective way to assess a compound's intrinsic passive permeability.
-
Caco-2 Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that, when cultured for approximately 2-3 weeks, differentiate to resemble the epithelial barrier of the small intestine.[9][10] This model is more complex than PAMPA as it can assess not only passive diffusion but also the effects of active transport, including efflux.[1][9]
Choosing between these assays depends on the stage of your research. PAMPA is often used for initial screening of large numbers of compounds, while the more resource-intensive Caco-2 assay provides more biologically relevant data for lead optimization.
Part 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving low permeability in your 3-Methyl-5-isopropylhydantoin derivatives.
Scenario 1: My derivative has low permeability in the PAMPA assay.
A low permeability reading in a PAMPA assay strongly suggests an issue with the compound's ability to passively diffuse across a lipid membrane.
Question: What does low PAMPA permeability tell me, and what are my immediate next steps?
Answer: Low PAMPA permeability indicates that your compound's physicochemical properties are likely suboptimal for passive diffusion. The relationship between PAMPA and Caco-2 permeability can be diagnostic; low permeability in PAMPA often correlates with low passive permeability in Caco-2 assays.[7]
Your next steps should focus on quantifying the key physicochemical properties of your compound and considering structural modifications.
Protocol: Basic PAMPA Experiment
-
Prepare the PAMPA "Sandwich": A 96-well filter plate (the donor plate) is coated with a solution of lipids (e.g., 4% lecithin in dodecane) to form the artificial membrane.[8] This plate is then placed on top of a 96-well acceptor plate containing a buffer solution (pH 7.4).
-
Prepare Compound Solutions: Dissolve your 3-Methyl-5-isopropylhydantoin derivative in a suitable buffer, often at a starting concentration of 10 mM in DMSO, which is then diluted into the assay buffer.[8]
-
Dosing: Add the compound solution to the donor plate wells.
-
Incubation: Incubate the PAMPA sandwich for a set period, typically 4 to 16 hours, at room temperature.[11]
-
Quantification: After incubation, separate the plates and measure the compound concentration in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability (Pe): The effective permeability is calculated using the concentrations in the donor and acceptor wells, considering the incubation time and membrane area.
Scenario 2: My derivative has moderate/high PAMPA permeability but low Caco-2 permeability.
This is a common and informative result that suggests your compound is a substrate for active efflux.
Question: What is happening when my compound can cross an artificial membrane but not a cell monolayer?
Answer: This discrepancy strongly points towards the involvement of efflux pumps.[7] Efflux pumps are proteins in the cell membrane that actively transport substrates out of the cell, effectively acting as "gatekeepers."[12][13] The Caco-2 cells express several of these pumps, such as P-glycoprotein (P-gp), which are not present in the PAMPA model.[14] Your compound may have good passive diffusion properties, allowing it to enter the Caco-2 cells, but is then immediately pumped back out into the apical (donor) compartment.
Protocol: Bidirectional Caco-2 Assay to Determine Efflux Ratio
This assay is the gold standard for confirming efflux activity.[15]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts for 18-22 days to allow for monolayer formation and differentiation.[15]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value (e.g., >200 Ω·cm²) indicates a well-formed, tight monolayer suitable for the assay.[16]
-
Transport Studies (Two Directions):
-
Apical to Basolateral (A→B): Add your compound to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber. This measures transport in the direction of absorption.
-
Basolateral to Apical (B→A): Add your compound to the basolateral chamber and fresh buffer to the apical chamber. This measures transport in the direction of efflux.
-
-
Incubation and Sampling: Incubate for a defined period (e.g., 2 hours) at 37°C.[10] Take samples from the receiver chamber at specified time points.
-
Quantification: Analyze the concentration of your compound in the samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate Papp for both the A→B and B→A directions.
-
The Efflux Ratio is calculated as: ER = Papp(B→A) / Papp(A→B)
-
An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter.[15]
-
Part 3: Strategies for Improving Permeability
If you have confirmed that your 3-Methyl-5-isopropylhydantoin derivative has poor intrinsic permeability or is an efflux substrate, here are some medicinal chemistry strategies to consider.
Question: How can I modify my compound to improve its permeability?
Answer: Improving permeability often involves a multi-pronged approach focused on altering the compound's physicochemical properties.
-
Masking Hydrogen Bonds: One of the most effective strategies is to mask the hydrogen bond donors on the hydantoin ring.[17] This can be achieved through a prodrug approach, where a lipophilic group is attached to the molecule.[18][19][20] This "mask" is designed to be cleaved by intracellular enzymes, releasing the active parent drug inside the cell.[17] For example, converting a carboxylic acid to an ester is a common prodrug strategy to mask a polar group and increase lipophilicity.[17][20]
-
Increasing Lipophilicity: Systematically modifying the substituents on your hydantoin core to increase the overall LogP can improve passive diffusion. This needs to be balanced, as excessively high lipophilicity can lead to poor solubility and other issues.[5]
-
Intramolecular Hydrogen Bonding: A more advanced strategy is to design derivatives that can form an intramolecular hydrogen bond. This masks the polar groups from interacting with water, effectively reducing the molecule's polarity and enhancing its permeability without significantly increasing its lipophilicity.[21]
-
Circumventing Efflux: If your compound is an efflux substrate, minor structural modifications can sometimes disrupt its recognition by the transporter protein. This requires a careful structure-activity relationship (SAR) study to find modifications that reduce efflux without abolishing the desired biological activity.
This guide provides a framework for systematically addressing low cell permeability in your 3-Methyl-5-isopropylhydantoin derivatives. By combining careful experimental design with informed medicinal chemistry strategies, you can overcome this common obstacle in drug discovery.
References
-
Perreault, H., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Available at: [Link]
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Sjöberg, E. (2020). Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA portal. Available at: [Link]
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Hah, J. M., et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. Available at: [Link]
-
Evotec. Caco-2 Permeability Assay. Evotec. Available at: [Link]
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Evotec. MDCK-MDR1 Permeability Assay. Evotec. Available at: [Link]
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Lin, Y., et al. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. Available at: [Link]
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Verma, N., et al. (2021). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PubMed Central. Available at: [Link]
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Ferreira, L., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. Available at: [Link]
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Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. PubMed Central. Available at: [Link]
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Okada, J., et al. (1979). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed. Available at: [Link]
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Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]
-
ResearchGate. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ResearchGate. Available at: [Link]
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Wang, J., et al. (2015). Highly Predictive and Interpretable Models for PAMPA Permeability. PubMed Central. Available at: [Link]
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
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Wikipedia. Lipinski's rule of five. Wikipedia. Available at: [Link]
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ResearchGate. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]
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Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed. Available at: [Link]
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Frontiers. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. Available at: [Link]
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Semantic Scholar. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. Available at: [Link]
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Caco2 assay protocol. (n.d.). Available at: [Link]
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ACS Publications. (2019). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. Available at: [Link]
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bioRxiv. (2024). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. Available at: [Link]
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Taylor & Francis Online. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. Available at: [Link]
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BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]
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ACS Publications. (2020). Canine Mdr1 Knockout MDCK Cells Reliably Estimate Human Small Intestinal Permeability (Peff) and Fraction Absorbed (fa). Molecular Pharmaceutics. Available at: [Link]
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PubMed. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. PubMed. Available at: [Link]
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Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available at: [Link]
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TIU Lecture Notes. (2023). lipinski rule of five. TIU Lecture Notes. Available at: [Link]
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Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available at: [Link]
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BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. BioDuro. Available at: [Link]
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ResearchGate. (2024). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. Available at: [Link]
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Sites@Rutgers. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. Available at: [Link]
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Wikipedia. Efflux pump. Wikipedia. Available at: [Link]
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Conduct Science. (n.d.). Factors Affecting Cell Membrane Permeability and Fluidity. Conduct Science. Available at: [Link]
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PubMed. (2018). How hydrogen bonds impact P-glycoprotein transport and permeability. PubMed. Available at: [Link]
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ResearchGate. (2024). In Vitro Permeability of Poorly Aqueous Soluble Compounds Using Different Solubilizers in the PAMPA Assay with Liquid Chromatography/Mass Spectrometry Detection. ResearchGate. Available at: [Link]
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Study Mind. (n.d.). Factors Affecting Cell Membrane Structure (A-level Biology). Study Mind. Available at: [Link]
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bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. bioaccess. Available at: [Link]
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RSC Publishing. (2022). A machine-learning-assisted study of the permeability of small drug-like molecules across lipid membranes. RSC Publishing. Available at: [Link]
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PubMed Central. (2024). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PubMed Central. Available at: [Link]
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PubChem. (n.d.). 3-Methyl-5-propyloctane. PubChem. Available at: [Link]
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Cheméo. (n.d.). 3-Ethyl-5-methyl-1-propyl-cyclohexane - Chemical & Physical Properties. Cheméo. Available at: [Link]
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ResearchGate. (2018). How hydrogen bonds impact P-glycoprotein transport and permeability. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 3-Methyl-5-methyloctane. PubChem. Available at: [Link]
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PubChem. (n.d.). 3-Isopropyl-5-methyl-hex-4-en-2-one. PubChem. Available at: [Link]
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Improving the aqueous solubility of 3-Methyl-5-isopropylhydantoin for biological assays
Topic: Improving the aqueous solubility of 3-Methyl-5-isopropylhydantoin (CAS 71921-91-0) for biological assays. Content Type: Troubleshooting Guide & FAQ. Audience: Researchers, Scientists, and Drug Development Professionals.
Technical Overview & Chemical Context
Compound Profile:
-
Molecular Weight: 156.18 g/mol [2]
-
Structural Insight: This molecule features a hydantoin scaffold substituted with a methyl group at the N3 position and an isopropyl group at the C5 position.
-
Solubility Challenge: The N3-methylation removes one hydrogen bond donor, reducing water solubility compared to the parent 5-isopropylhydantoin. While the N1-H remains (pKa ~9.1), it is not ionized at physiological pH (7.4), rendering the molecule largely neutral and lipophilic in standard assay buffers.
Troubleshooting Guide (Q&A)
Issue 1: "I cannot get the compound to dissolve directly in my cell culture media or assay buffer."
Diagnosis: You are likely attempting to dissolve a neutral, lipophilic solid directly into a polar aqueous buffer. At pH 7.4, the N1-proton is protonated (neutral state), and the crystal lattice energy of the solid is too high for water molecules to overcome alone.
Solution: Do not attempt direct aqueous dissolution. You must use the "Solvent-Shift Method" :
-
Primary Solvent: Dissolve the neat powder in 100% anhydrous DMSO (Dimethyl sulfoxide) first. This compound is highly soluble in DMSO due to dipole-dipole interactions.
-
Stock Concentration: Prepare a high-concentration stock (e.g., 100 mM) in DMSO.
-
Dilution: Spike this stock into your aqueous media. This bypasses the energy barrier of breaking the crystal lattice.
Expert Insight: "Kinetic solubility" (what you get when diluting a DMSO stock) is often higher than "thermodynamic solubility" (dissolving powder in water). For bioassays, we rely on kinetic solubility.
Issue 2: "When I add my DMSO stock to the media, I see a white cloud or precipitate form immediately."
Diagnosis: This is known as "crashing out." It occurs when the local concentration of the compound exceeds its aqueous solubility limit at the injection site before rapid mixing can occur.
Solution:
-
Vortex While Adding: Do not pipette the stock into a static tube. Vortex the media while slowly injecting the DMSO stock to ensure immediate dispersion.
-
Intermediate Dilution Step: Instead of jumping from 100% DMSO to 0.1% DMSO in one step, create a 10x intermediate working solution in media (containing 1% DMSO), then dilute that 1:10 into the final wells.
-
Warm the Media: Pre-warm your media to 37°C. Solubility is temperature-dependent; cold media promotes precipitation.
Issue 3: "My cells are dying in the vehicle control wells (0.5% DMSO)."
Diagnosis: DMSO toxicity is cell-line dependent.[4] While immortalized cancer lines (e.g., HeLa, HEK293) often tolerate 0.5% DMSO, primary cells (e.g., neurons, hepatocytes) can show stress phenotypes or apoptosis at concentrations >0.1%.
Solution:
-
Titrate DMSO: Run a "Vehicle Only" dose-response (0.05% to 1% DMSO) to find the No-Observed-Adverse-Effect Level (NOAEL) for your specific cell line.
-
Switch to Cyclodextrins: If DMSO is toxic, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
-
Why? The hydrophobic isopropyl group of your compound fits inside the cyclodextrin cavity, while the hydrophilic exterior keeps the complex soluble in water without organic solvents.
-
Step-by-Step Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution
Standard method for high-throughput screening and cell assays.
-
Weighing: Weigh approximately 15.6 mg of 3-Methyl-5-isopropylhydantoin into a sterile microcentrifuge tube.
-
Calculation: Calculate the exact volume of DMSO required using the formula:
-
Example: For 15.6 mg:
.
-
-
Dissolution: Add the calculated volume of anhydrous DMSO (Grade: Cell Culture Tested). Vortex vigorously for 30 seconds.
-
Inspection: Visually confirm the solution is clear and colorless. If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Desiccate to prevent water absorption (DMSO is hygroscopic).
Protocol B: The "Gold Standard" HP-β-CD Formulation
For sensitive primary cells or in vivo studies where DMSO is contraindicated.
-
Vehicle Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin in pure water or saline. Filter sterilize (0.22 µm).
-
Compound Addition: Add excess 3-Methyl-5-isopropylhydantoin powder to the CD solution.
-
Complexation: Shake or stir at room temperature for 24 hours. The cyclodextrin will encapsulate the drug, pulling it into solution.
-
Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.
-
Quantification: Measure the concentration of the filtrate using HPLC-UV (approx. 210-220 nm) against a standard curve prepared in DMSO.
Data & Reference Tables
Table 1: Estimated Physicochemical Properties & Assay Limits
| Property | Value / Limit | Implication for Assay |
| Molecular Weight | 156.18 g/mol | Small molecule; rapid diffusion. |
| pKa (N1-H) | ~9.1 (Estimated) | Non-ionized at pH 7.4. Requires pH >10 for salt formation (not bio-compatible). |
| LogP (Octanol/Water) | ~0.5 - 1.2 (Estimated) | Moderately lipophilic. Crosses membranes well but poor aqueous solubility. |
| Max DMSO (Cell Culture) | 0.1% (Primary) - 0.5% (Lines) | Exceeding this causes artifacts in viability data. |
| Max DMSO (Enzymatic) | 1% - 5% | Enzymes are generally more robust to DMSO than cells. |
Table 2: Solvent Compatibility Matrix
| Solvent | Solubility Rating | Suitability for Bioassay | Notes |
| Water (pH 7.4) | Poor (< 1 mg/mL) | Low | Not recommended for stock prep. |
| DMSO | High (> 50 mg/mL) | High (with dilution) | Universal solvent. Hygroscopic. |
| Ethanol | Moderate | Low | Evaporates; toxic to cells at lower % than DMSO. |
| 20% HP-β-CD | High (Enhanced) | Excellent | Biologically inert; best for in vivo. |
Decision Logic Visualization
The following diagram illustrates the decision process for solubilizing 3-Methyl-5-isopropylhydantoin based on your specific assay constraints.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay type and cellular sensitivity.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for DMSO (Dimethyl Sulfoxide)." PubChem. Available at: [Link]
-
Timm, M., et al. "Considerations regarding use of solvents in in vitro cell based assays." BMC Research Notes, 2013. Available at: [Link]
- Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010. (Standard text for Cyclodextrin mechanism cited in expert analysis).
Sources
Technical Support Center: Minimizing Epimerization in Reactions Involving 3-Methyl-5-isopropylhydantoin
Welcome to the technical support center for synthetic challenges involving 3-Methyl-5-isopropylhydantoin. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured as a series of questions and answers to directly address the common and often frustrating issue of epimerization at the C5 stereocenter of hydantoin derivatives.
Frequently Asked Questions (FAQs)
Q1: What exactly is epimerization, and why is it a critical issue with 3-Methyl-5-isopropylhydantoin?
A1: Epimerization is a chemical process in which the configuration of only one of several stereocenters in a molecule is inverted.[1] For 3-Methyl-5-isopropylhydantoin, the critical stereocenter is the carbon at the 5-position (C5), which is bonded to the isopropyl group.
The significance of this issue lies in the field of drug development and pharmacology. The three-dimensional structure of a molecule is paramount to its biological activity. Different stereoisomers (enantiomers or diastereomers) of a drug candidate can exhibit vastly different potencies, efficacies, and even toxicological profiles.[1][2] Uncontrolled epimerization leads to a mixture of stereoisomers, which can result in a product with diminished therapeutic effect or unexpected side effects.[1][3] Furthermore, separating these closely related epimers can be a significant purification challenge, impacting yields and production costs.[4]
Q2: What is the fundamental chemical mechanism that causes epimerization at the C5 position of the hydantoin ring?
A2: The primary mechanism for epimerization in this system is base-catalyzed enolization . The hydrogen atom on the C5 carbon is acidic because it is positioned alpha to a carbonyl group (C=O) of the hydantoin ring.[1][5][6]
The process unfolds as follows:
-
Deprotonation: A base removes the acidic proton from the C5 carbon.
-
Formation of a Planar Intermediate: This abstraction results in the formation of a planar enolate intermediate. The stereochemical information at the C5 center is temporarily lost in this flat structure.
-
Reprotonation: The enolate can then be reprotonated, typically by a proton source in the reaction mixture (like the conjugate acid of the base or the solvent). Since the intermediate is planar, the proton can be added back from either the top or bottom face.
This non-selective reprotonation leads to the formation of both the original epimer and its inverted counterpart, resulting in a mixture.[1][7]
Caption: Troubleshooting workflow for minimizing epimerization.
Step 1: Temperature Control This is often the simplest variable to change.
-
Rationale: Lowering the kinetic energy of the system reduces the rate of all reactions, but often has a more pronounced effect on the undesired epimerization pathway than on the primary reaction. [8][9]* Protocol:
-
Set up your standard reaction in a cooling bath (ice-water for 0 °C, ice-salt for -10 to -20 °C, or dry ice-acetone for -78 °C).
-
Ensure all reagents are pre-cooled before addition, especially the base. Add the base slowly to control any exotherms.
-
Monitor the reaction. Be aware that reaction times will likely be longer at lower temperatures.
-
Analyze the product for epimeric purity. A significant reduction in the unwanted epimer indicates temperature is a key factor.
-
Step 2: Base Selection If temperature reduction is insufficient, the choice of base is the next critical parameter.
-
Rationale: The goal is to use the mildest base (highest pKa of the conjugate acid) that can still facilitate the desired reaction at an acceptable rate. [4]Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are far more likely to cause epimerization than weaker bases like potassium carbonate (K₂CO₃) or organic amines like N,N-Diisopropylethylamine (DIPEA). [4]* Data Summary: Impact of Base Choice on Epimerization
Base Class Typical pKa (Conjugate Acid) Relative Epimerization Risk Notes NaH, KOtBu Strong, Non-nucleophilic ~35-40 Very High Use only when absolutely necessary; expect significant epimerization. K₂CO₃, Cs₂CO₃ Inorganic Carbonate ~10.3 Moderate Good starting point for optimization; solubility can be an issue. DBU, DBN Organic Amidine ~13.5 High Strong, non-nucleophilic organic bases. | DIPEA, NMM | Tertiary Amine | ~10.8, ~7.4 | Low to Moderate | Commonly used, sterically hindered bases that often offer a good balance. |
-
Protocol: Base Screening
-
Set up several small-scale reactions in parallel, keeping temperature, solvent, and concentration constant.
-
In each reaction, use a different base from the table above (e.g., K₂CO₃, DIPEA, and your original base as a control). Use an equimolar amount of base relative to your substrate.
-
Monitor all reactions to completion and analyze the epimeric ratio for each.
-
Step 3: Solvent Optimization
-
Rationale: Solvents that can effectively solvate the planar enolate intermediate can prolong its lifetime, increasing the chance of epimerization upon reprotonation. Switching to less polar or non-polar solvents can often suppress this pathway.
-
Protocol: Solvent Screening
-
Using the best base/temperature combination from the previous steps, set up parallel reactions in different solvents.
-
Test a range of solvent classes:
-
Aprotic Polar: DMF, NMP (often higher risk)
-
Ethereal: THF, 2-MeTHF
-
Halogenated: Dichloromethane (DCM)
-
Aromatic: Toluene
-
-
Analyze the results to find the solvent that provides the best balance of reaction rate and stereochemical fidelity.
-
Q5: How can I reliably measure the percentage of each epimer in my product mixture?
A5: Accurate quantification is non-negotiable for effective troubleshooting.
-
Primary Method: Chiral Chromatography (HPLC/SFC)
-
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the definitive methods. They use a stationary phase containing a chiral selector that interacts differently with each epimer, allowing them to be separated in time and quantified by their peak areas.
-
Experimental Protocol: Chiral Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with a derivative of cellulose or amylose. These are broadly effective for a wide range of compounds.
-
Mobile Phase Screening (Normal Phase):
-
Prepare stock solutions of your epimeric mixture.
-
Begin with a mobile phase of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A typical starting gradient might be 90:10 Hexane:Alcohol.
-
Run several injections, varying the alcohol percentage (e.g., 5%, 10%, 15%, 20%) to find a composition that provides baseline separation.
-
-
Mobile Phase Screening (Reversed Phase):
-
If normal phase fails, switch to a reversed-phase compatible chiral column.
-
Screen mobile phases such as Acetonitrile/Water or Methanol/Water, often with a small amount of additive like formic acid or diethylamine.
-
-
Quantification: Once separation is achieved, integrate the peak areas of the two epimers. The percentage of one epimer is calculated as: (Area of Epimer 1) / (Area of Epimer 1 + Area of Epimer 2) * 100.
-
-
-
Secondary Method: ¹H NMR Spectroscopy with Chiral Solvating Agents
-
Rationale: In some cases, adding a chiral solvating agent (CSA) to your NMR sample can induce a chemical shift difference between the protons of the two epimers, allowing for quantification by integration. [2]This is generally less accurate than chromatography but can be useful for quick checks.
-
Q6: I'm designing a new synthesis. Are there strategies to prevent epimerization from the start?
A6: Absolutely. Proactive synthetic design is always superior to reactive troubleshooting.
-
Strategy 1: Judicious Choice of Cyclization Reagents
-
Rationale: When forming the hydantoin ring itself from an enantiomerically pure α-amino amide or a related precursor, the choice of carbonylating agent is critical. Some reagents can generate intermediates that promote racemization.
-
Example: It has been reported that synthesizing hydantoins from optically pure α-amino amides using triphosgene proceeds with high fidelity. [10]In contrast, using 1,1'-carbonyldiimidazole (CDI) can lead to significant racemization, potentially through an imidazole carbamate intermediate that facilitates proton abstraction. [10][11]
-
-
Strategy 2: Leverage Modern Asymmetric Catalysis
-
Rationale: Instead of starting with a chiral precursor and risking its epimerization, an alternative is to build the chiral center stereoselectively.
-
Example: Chiral phosphoric acids have been successfully used as Brønsted acid catalysts to catalyze the condensation of glyoxals and ureas, producing 5-substituted hydantoins with high enantiomeric ratios (e.r.). [9]This approach builds the desired stereocenter in the final ring-forming step, bypassing the need to protect a pre-existing chiral center from base-catalyzed epimerization.
-
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PICTORIAL MECHANISTIC VIEWS ON THE CHEMICAL HISTORY OF WITHAFERIN A: THE STRUCTURAL DETERMINATION OF THE SIDE CHAIN, THE ORGANIC CHEMISTRY NOTEBOOK SERIES, A DIDACTICAL APPROACH, Nº 16 [redalyc.org]
- 8. mdpi.com [mdpi.com]
- 9. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins [mdpi.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of 3-Methyl-5-isopropylhydantoin in Human Plasma
In the landscape of drug development and clinical research, the precise quantification of analytes in biological matrices is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Methyl-5-isopropylhydantoin in human plasma. As a key metabolite or a compound of interest in various pharmacological and toxicological studies, establishing a robust and reliable analytical method is a critical step in generating high-quality data for regulatory submissions and clinical decision-making.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise. We will explore the nuances of method development, the rationale behind experimental choices, and present comparative data to guide the selection of the most appropriate analytical technique for your specific research needs.
Introduction: The Significance of 3-Methyl-5-isopropylhydantoin Quantification
3-Methyl-5-isopropylhydantoin is a hydantoin derivative of interest in various research contexts. Hydantoins are a class of organic compounds with a wide range of biological activities, including use as anticonvulsant drugs.[1] Accurate measurement of 3-Methyl-5-isopropylhydantoin in plasma is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and toxicological assessments. The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose, ensuring the reliability and reproducibility of the analytical data.[2]
A Comparative Analysis of Analytical Methodologies
The choice of an analytical method for the quantification of 3-Methyl-5-isopropylhydantoin in plasma is a critical decision that influences the sensitivity, selectivity, and throughput of the analysis. Here, we compare two of the most prevalent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique for the quantification of small molecules.[3] The principle relies on the separation of the analyte from other plasma components on a chromatographic column, followed by detection based on its ultraviolet absorbance.
Strengths:
-
Cost-effective: Instrumentation and operational costs are generally lower than LC-MS/MS.
-
Robustness: HPLC-UV methods are often considered robust and straightforward to implement.
-
Wide Applicability: Suitable for a broad range of compounds that possess a UV chromophore.
Limitations:
-
Lower Sensitivity: Compared to LC-MS/MS, the sensitivity of HPLC-UV may not be sufficient for detecting low concentrations of the analyte.[4]
-
Potential for Interference: The selectivity can be compromised by co-eluting compounds that absorb at the same wavelength, leading to inaccurate quantification.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity.[5] This technique couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer.
Strengths:
-
High Sensitivity and Selectivity: The ability to select a specific precursor ion and its characteristic product ions for detection provides exceptional selectivity and low limits of quantification.[5][6]
-
Reduced Matrix Effects: With appropriate sample preparation and chromatographic separation, the impact of matrix components on analyte ionization can be minimized.[7]
-
High Throughput: Modern LC-MS/MS systems can achieve very short run times, enabling the analysis of a large number of samples.[6]
Limitations:
-
Higher Cost: The initial investment and maintenance costs for LC-MS/MS instrumentation are significantly higher than for HPLC-UV.
-
Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components can be a significant challenge, requiring careful method development and validation.[7][8]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed workflow for the analysis of 3-Methyl-5-isopropylhydantoin in human plasma using both HPLC-UV and LC-MS/MS.
Sample Preparation: The Foundation of Reliable Data
Effective sample preparation is crucial for removing interfering substances from the plasma matrix and ensuring the accuracy and precision of the analytical method.[9] Three common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[9]
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous plasma matrix into an immiscible organic solvent based on its partitioning behavior.[4]
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[10]
Workflow Diagram: Sample Preparation
Caption: A generalized workflow for plasma sample preparation.
HPLC-UV Method Protocol
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 210 nm.
-
-
Internal Standard (IS): A structurally similar compound, such as another hydantoin derivative not expected to be present in the samples (e.g., 5,5-diphenylhydantoin), should be used.
LC-MS/MS Method Protocol
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Methyl-5-isopropylhydantoin: Precursor ion > Product ion (to be determined during method development).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 3-Methyl-5-isopropylhydantoin-d3) is highly recommended to compensate for matrix effects and variability in ionization.
-
-
Method Validation: Ensuring Data Integrity
A comprehensive validation of the analytical method is required to ensure its performance and the reliability of the results.[2] The validation parameters are defined by regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8]
Diagram: Key Validation Parameters
Caption: Core parameters for bioanalytical method validation.
Comparison of Validation Performance
The following tables summarize the expected performance of the HPLC-UV and LC-MS/MS methods for the validation parameters.
Table 1: Linearity, Range, and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Calibration Curve Model | Linear, weighted 1/x | Linear, weighted 1/x² | Correlation coefficient (r²) ≥ 0.99 |
| Linear Range | 100 - 10000 ng/mL | 1 - 1000 ng/mL | At least 3 orders of magnitude |
| LLOQ | 100 ng/mL | 1 ng/mL | Signal-to-noise ratio ≥ 5 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Intra-day Accuracy (% Bias) | ± 10% | ± 5% | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | ± 12% | ± 7% | ± 15% (± 20% at LLOQ) |
| Intra-day Precision (%RSD) | < 10% | < 5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 12% | < 8% | ≤ 15% (≤ 20% at LLOQ) |
Table 3: Selectivity, Matrix Effect, and Stability
| Parameter | HPLC-UV | LC-MS/MS | Key Considerations |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; specific MRM transitions minimize interference. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |
| Matrix Effect | Not directly assessed. | Critical; must be evaluated to ensure no significant ion suppression or enhancement. | The matrix factor should be consistent across different sources of plasma. |
| Stability | Generally good for hydantoin structures. | Analyte stability is crucial; potential for degradation during sample processing and storage. | Freeze-thaw, short-term (bench-top), and long-term stability must be demonstrated within acceptable limits (± 15% of nominal concentration).[10] |
Conclusion: Selecting the Optimal Method
The choice between HPLC-UV and LC-MS/MS for the quantification of 3-Methyl-5-isopropylhydantoin in plasma depends on the specific requirements of the study.
-
LC-MS/MS is the recommended method for regulated bioanalysis due to its superior sensitivity, selectivity, and ability to handle complex matrices.[5] Its high throughput also makes it ideal for large clinical trials. The use of a stable isotope-labeled internal standard is a key advantage in mitigating matrix effects.[7]
-
HPLC-UV can be a viable alternative for non-regulated research, early-stage drug discovery, or when high concentrations of the analyte are expected.[3] Its lower cost and operational simplicity are attractive features. However, careful evaluation of selectivity is crucial to avoid erroneous results.
Ultimately, a thorough method validation according to regulatory guidelines is mandatory to ensure the generation of reliable and reproducible data that can confidently support drug development and clinical research programs.[2]
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Nasiri, A., et al. (2019). LC-MS/MS for the Quantitative Analysis of Tetrahydrocannabinol and Other Cannabinoids. Talanta, 205, 120159. [Link]
-
Muth, P., et al. (1996). Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography. Journal of Chromatography A, 729(1-2), 251-258. [Link]
-
Dural, E., Bolayır, A., & Çiğdem, B. (2021). Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study. Acta Pharmaceutica Sciencia, 59(1), 149-162. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
-
MDPI. (2023). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules, 28(1), 123. [Link]
-
Dural, E., Bolayır, A., & Çiğdem, B. (2021). Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study. ResearchGate. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 28-36. [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [Link]
-
MDPI. (2016). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 21(11), 1456. [Link]
-
PubMed. (1985). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Journal of pharmacobio-dynamics, 8(7), 545-554. [Link]
-
MDPI. (2024). An HPLC-UV Method to Assess Human Plasma 25(OH)D3. Molecules, 29(14), 3328. [Link]
-
Plos One. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. Plos one, 16(10), e0259137. [Link]
-
PubMed. (1993). Measurement of allantoin in urine and plasma by high-performance liquid chromatography with pre-column derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 617(2), 241-247. [Link]
-
Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]
-
ResearchGate. (2014). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. Oriental Journal of Chemistry, 30(3), 1045-1054. [Link]
-
PubMed. (2022). A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma and application to a clinical study. Journal of Chromatography B, 1188, 123067. [Link]
-
European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples. [Link]
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Cross-Validation of Analytical Techniques for 3-Methyl-5-isopropylhydantoin (MIH): A Biomarker for DMF/MIC Exposure
Topic: Cross-validation of different analytical techniques for 3-Methyl-5-isopropylhydantoin measurement Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of MIH Analysis
3-Methyl-5-isopropylhydantoin (MIH) is not merely a chemical intermediate; it is the definitive biological marker for monitoring occupational exposure to N,N-Dimethylformamide (DMF) and Methyl Isocyanate (MIC) . In biological systems, these hazardous compounds form stable N-methylcarbamoyl adducts with the N-terminal valine of hemoglobin (Hb).
Because the intact protein adduct is difficult to quantify directly, the standard analytical protocol involves the Edman degradation principle: acid hydrolysis cleaves and cyclizes the N-terminal adduct to release MIH. Therefore, "measuring MIH" is synonymous with quantifying the cumulative exposure to DMF/MIC over the lifetime of the erythrocyte (~120 days).
This guide compares the historical "Gold Standard" GC-MS method against the modern, high-throughput UPLC-MS/MS technique, providing a cross-validation framework to ensure data continuity during method transfer.
Mechanistic Pathway & Analyte Formation
To understand the analytical requirements, one must understand the origin of the analyte. MIH is formed ex vivo during sample preparation.
Figure 1: Formation of MIH from hemoglobin adducts.[1][2] The analytical challenge lies in the consistent conversion of the protein adduct to the hydantoin ring.
Analytical Technique 1: GC-MS (The Reference Standard)
Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the reference method for MIH. It relies on the volatility of the hydantoin ring.
Experimental Protocol
-
Sample Prep: 50 mg globin is hydrolyzed in 1 M HCl at 110°C for 1 hour.
-
Extraction: Liquid-liquid extraction (LLE) using ethyl acetate or toluene.
-
Derivatization: often not required for MIH, but sometimes silylation (BSTFA) is used to improve peak shape.
-
Instrument: Agilent 7890/5975 or equivalent.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Detection: Electron Impact (EI) mode.
Key Fragmentation (EI Source)
-
Parent Ion: m/z 156 (
) -
Base Peak: m/z 114 (McLafferty rearrangement, loss of propene from isopropyl group).
-
Confirming Ion: m/z 57 (Isopropyl cation).
Pros:
-
Established Database: Decades of historical data for occupational exposure limits (OEL).
-
Matrix Cleanliness: GC provides excellent separation from non-volatile protein debris.
Cons:
-
Throughput: Long run times (20-30 mins).
-
Maintenance: Biological extracts can dirty the injection liner quickly.
Analytical Technique 2: UPLC-MS/MS (The Modern Alternative)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and speed, avoiding the need for phase transfer into non-polar solvents required by GC.
Experimental Protocol
-
Sample Prep: Similar acid hydrolysis.
-
Cleanup: Solid Phase Extraction (SPE) using HLB cartridges is preferred over LLE to remove acid and salts, or simple protein precipitation if sensitivity allows.
-
Instrument: Waters Xevo TQ-S or Sciex Triple Quad 6500+.
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
MRM Transitions (ESI+)
-
Precursor: m/z 157.1 (
) -
Quantifier: 157.1
115.1 (Ring cleavage/loss of isopropyl). -
Qualifier: 157.1
86.1 or 58.1.
Pros:
-
Sensitivity: LOD often 10x lower than GC-MS (down to 0.01 nmol/g globin).
-
Speed: Run times < 5 minutes.
-
No Derivatization: Direct analysis of the polar hydrolysate.
Cons:
-
Matrix Effects: Susceptible to ion suppression from co-eluting peptides; requires stable isotope internal standard (
-MIH).
Cross-Validation Strategy
When transitioning from GC-MS to LC-MS/MS, a cross-validation study is mandatory to ensure the "New" method correlates with the "Reference" method used to set safety regulations.
Workflow Comparison
Figure 2: Split-sample validation workflow. Both methods share the critical hydrolysis step, ensuring that differences arise only from the instrumental analysis.
Validation Metrics
| Parameter | GC-MS (Reference) | LC-MS/MS (Test) | Acceptance Criteria |
| Linearity ( | > 0.99 | > 0.995 | Both must be linear over 0.1–100 nmol/g range. |
| LOD (Limit of Detection) | ~0.5 nmol/g | ~0.05 nmol/g | LC-MS/MS should be equal to or better than GC-MS. |
| Precision (CV%) | < 10% | < 5% | LC-MS/MS typically offers better precision due to autosampler stability. |
| Recovery | 85-95% (LLE dependent) | 95-100% (SPE dependent) | LC-MS/MS avoids volatile losses during evaporation. |
| Specificity | High (Chromatographic resolution) | High (Mass resolution) | Ensure LC method separates MIH from Valine-Hydantoin analogs. |
Correlation Analysis
To validate the LC-MS/MS method, analyze 30+ incurred samples (actual worker samples, not just spiked water) using both methods.
-
Linear Regression: Plot GC results (x) vs. LC results (y). Slope should be 1.0 ± 0.1.
-
Bland-Altman Plot: Assess bias. If LC-MS/MS consistently reads higher, it may be detecting MIH that was lost during the vigorous evaporation steps of the GC method.
Technique 3: HPLC-UV (The "Purity" Control)
While not suitable for biological monitoring due to poor sensitivity, HPLC-UV is essential for purity analysis of the synthetic reference standard used in the MS methods.
-
Detector: UV/Vis or PDA.
-
Wavelength: 210 nm (MIH lacks strong chromophores; detection relies on the amide bonds).
-
Limitation: At 210 nm, many biological matrix components absorb, making this method non-specific for blood analysis. It is strictly for checking the quality of the "Pure" MIH powder purchased for calibration.
Conclusion & Recommendation
For Occupational Biomonitoring , the industry is shifting toward LC-MS/MS due to its speed and sensitivity. However, because legal exposure limits were established using GC-MS data, any laboratory switching methods must perform the cross-validation described above.
-
Use GC-MS if you need to strictly adhere to legacy regulatory protocols (e.g., specific older OSHA/NIOSH methods).
-
Use LC-MS/MS for high-throughput screening of large workforce populations.
-
Use HPLC-UV only for quality control of your calibration standards.
References
-
Angerer, J., et al. (2015). "3-Methyl-5-isopropylhydantoin as hemoglobin adduct of N,N-dimethylformamide and methylisocyanate." The MAK Collection for Occupational Health and Safety. Link
-
Käfferlein, H. U., & Angerer, J. (2001). "N-methylcarbamoylated valine of hemoglobin in humans after exposure to N,N-dimethylformamide: evidence for the formation of methyl isocyanate?" Chemical Research in Toxicology, 14(7), 833-840. Link
-
Wang, C. M., et al. (2014). "Rapid Determination of N-Methylcarbamoyl Adduct in Hemoglobin of Workers Exposed to N,N-Dimethylformamide by Ultra High Performance Liquid Chromatography-Mass Spectrometry." Chinese Journal of Analytical Chemistry. Link
-
Mráz, J., et al. (1999). "3-Methyl-5-isopropylhydantoin, a metabolite of N,N-dimethylformamide in humans." Archives of Toxicology. Link
Sources
Biological activity of 3-Methyl-5-isopropylhydantoin versus its enantiomer
This guide provides an in-depth technical analysis of 3-Methyl-5-isopropylhydantoin (MIH) , focusing on its critical role as a specific toxicological biomarker rather than a therapeutic agent. While structurally related to hydantoin anticonvulsants, its primary biological significance lies in its formation as a stable adduct derived from the interaction of Methyl Isocyanate (MIC) or N,N-Dimethylformamide (DMF) with hemoglobin.
A Comparative Guide on Toxicological Specificity and Bioanalytical Application
Executive Summary: The Chirality of Exposure
Unlike pharmaceutical hydantoins (e.g., Phenytoin) designed for receptor modulation, 3-Methyl-5-isopropylhydantoin (MIH) exhibits "biological activity" primarily as a terminal degradation product of protein carbamoylation. It serves as the gold-standard biomarker for quantifying cumulative exposure to reactive isocyanates.
The biological relevance is strictly enantioselective:
-
(S)-3-Methyl-5-isopropylhydantoin: The biologically derived congener . It is formed exclusively in vivo through the reaction of achiral methylating agents with L-Valine (S-configuration) at the N-terminus of hemoglobin.
-
(R)-3-Methyl-5-isopropylhydantoin: The synthetic enantiomer . It is biologically non-existent in human metabolism but serves as a critical internal negative control or chiral stationary phase probe to validate analytical specificity.
Mechanistic Origin: The Hemoglobin Adduct Pathway
To understand the activity of MIH, one must understand its origin. It is not a drug administered to a system, but a "scar" left by toxic exposure.
The Bio-Activation Pathway
-
Exposure: The host is exposed to DMF (solvent) or MIC (pesticide intermediate).[1]
-
Metabolism: DMF is oxidized by Cytochrome P450 (CYP2E1) to N-(hydroxymethyl)-N-methylformamide, which decomposes to the reactive species Methyl Isocyanate (MIC) .
-
Adduct Formation: MIC is a potent electrophile. It attacks the nucleophilic N-terminal valine of hemoglobin chains.
-
Cyclization (The "Activity"): Under acidic conditions (analytical workup), the N-methylcarbamoylated valine undergoes intramolecular cyclization—effectively a modified Edman Degradation —cleaving the terminal amino acid to release (S)-MIH .
Pathway Visualization
Figure 1: The metabolic and analytical pathway generating (S)-MIH from toxic exposure. The process is stereospecific due to the L-configuration of hemoglobin valine.
Comparative Analysis: (S)-Enantiomer vs. (R)-Enantiomer
The distinction between the enantiomers is binary in a biological context: one represents pathology, the other represents analytical precision.
| Feature | (S)-3-Methyl-5-isopropylhydantoin | (R)-3-Methyl-5-isopropylhydantoin |
| Origin | Endogenous Artifact: Derived from L-Valine in Hemoglobin. | Synthetic: Produced via chemical synthesis from D-Valine. |
| Biological Presence | Detectable in blood of DMF/MIC exposed subjects. | Absent in human blood (unless D-Valine substitution occurs, which is negligible). |
| Pharmacology | Inactive/Toxic Marker. No known receptor affinity; indicates alkylation damage. | Inactive. Potential use as a chiral reference standard. |
| Enzymatic Stability | High. The N3-methyl group blocks hydantoinase ring opening (unlike 5-isopropylhydantoin). | High. Similarly resistant to hydrolysis due to N-methylation. |
| Analytical Role | Target Analyte. Quantified to assess occupational risk.[2] | Internal Standard (Candidate). Can be used if separated chirally.[3][4] |
Why N-Methylation Matters
Non-methylated hydantoins (e.g., 5-isopropylhydantoin) are substrates for D-hydantoinase enzymes used in industrial amino acid production. However, the N3-methyl group in MIH sterically hinders the nucleophilic attack required for enzymatic ring opening.
-
Consequence: MIH is metabolically stable in the blood, allowing it to accumulate over the 120-day lifespan of the red blood cell. This makes it a superior "integrating" biomarker compared to urinary metabolites (e.g., AMCC), which only reflect recent exposure (hours/days).
Experimental Protocols: Validated Detection Workflow
To reliably measure the biological activity (presence) of (S)-MIH, researchers must use a self-validating GC-MS protocol. The following workflow ensures the differentiation of the specific valine adduct from non-specific binding.
Protocol: Modified Edman Degradation for MIH Quantification
Objective: Release and quantify (S)-MIH from globin chains.
-
Globin Isolation:
-
Lyse erythrocytes with water.
-
Precipitate globin with acidic acetone to remove heme (which interferes with MS).
-
Control Check: Ensure pellet is white/off-white (heme-free).
-
-
Derivatization (The "Activity" Step):
-
Dissolve globin in formamide.
-
Acid Hydrolysis: Add 1 M HCl and heat at 110°C for 1 hour .
-
Mechanism:[3][5][6] This mimics the Edman degradation.[7] The N-methylcarbamoyl group on the N-terminal valine attacks the peptide bond, cyclizing to form the hydantoin ring and cleaving the valine from the protein chain.
-
-
Extraction:
-
Adjust pH to 3–5.[1]
-
Extract with ethyl acetate (liquid-liquid extraction).
-
Internal Standard: Add (R)-MIH (if using chiral column) or 3-ethyl-5-isopropylhydantoin (structural analog) here to track recovery.
-
-
GC-MS Analysis:
-
Column: DB-5ms or equivalent (achiral) for total MIH; Chiral-Dex CB for enantiomeric confirmation.
-
Detection: Electron Impact (EI) or Negative Chemical Ionization (NCI).
-
Target Ions: m/z 156 (Molecular ion), m/z 113 (Fragment).
-
Analytical Workflow Diagram
Figure 2: The analytical cascade transforming the biological adduct into the detectable hydantoin species.
Supporting Data: Performance Metrics
The following data summarizes the performance of (S)-MIH as a biomarker compared to alternatives.
| Parameter | (S)-MIH (Hemoglobin Adduct) | AMCC (Urinary Metabolite) |
| Window of Detection | Long-term (months) . Reflects cumulative exposure over RBC lifespan. | Short-term (days) . Reflects recent exposure only. |
| Stability | High. Hydantoin ring is chemically and thermally stable. | Moderate. Susceptible to further metabolism. |
| Specificity | Absolute. Specific to N-terminal valine carbamoylation. | High. Specific to methylcarbamoyl cysteine pathway. |
| Background Levels | < 1 nmol/g globin (Non-smokers/Unexposed).[8] | Variable (Dietary sources can interfere). |
| Limit of Detection | ~1–5 nmol/g globin (GC-MS). | ~0.5 mg/L urine.[9] |
Key Finding: Studies indicate a linear correlation between air DMF levels and blood MIH concentrations (
References
-
Käfferlein, H. U., et al. (2015).[10] "3-Methyl-5-isopropylhydantoin as hemoglobin adduct of N,N-dimethylformamide and methylisocyanate." Biomonitoring Methods.
-
Angerer, J., et al. (1998).[11] "3-Methyl-5-isopropylhydantoin (MIH) via N-methylcarbamoylized adduct in N-valine of hemoglobin."[7] International Archives of Occupational and Environmental Health.
-
Sakai, T., et al. (1995). "Biological monitoring of N,N-dimethylformamide exposure." Occupational and Environmental Medicine.
-
Santa Cruz Biotechnology. "3-Methyl-5-(S)-isopropyl Hydantoin Product Data."
-
Marinova, P., et al. (2016). "Study on the Synthesis, Characterization and Bioactivities of 3-Methyl-9'-fluorenespiro-5-hydantoin." Acta Chimica Slovenica. (Note: Contextual reference for hydantoin synthesis methods).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Quo vadis blood protein adductomics? - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. certifico.com [certifico.com]
- 10. serum malondialdehyde mda: Topics by Science.gov [science.gov]
- 11. cerij.or.jp [cerij.or.jp]
Assessing Stereoselectivity: A Comparative Guide to 3-Methyl-5-isopropylhydantoin as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries represent a foundational strategy, temporarily imparting chirality to a prochiral substrate to direct a subsequent stereoselective transformation.[1] This guide provides an in-depth assessment of 3-Methyl-5-isopropylhydantoin, a chiral auxiliary derived from the readily available amino acid L-valine. We will explore its synthesis, mechanism of stereocontrol, and offer a comparative analysis against widely used alternatives, supported by experimental data from related systems.
The Logic of Chiral Auxiliaries: A Temporary Guide to Chirality
The fundamental principle of a chiral auxiliary is its covalent attachment to a prochiral substrate, forming a new chiral molecule. This new molecule exists as a pair of diastereomers, and the steric and electronic properties of the auxiliary create an energetic preference for the formation of one diastereomer over the other in a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.[2] The success of a chiral auxiliary hinges on three key factors:
-
High Diastereoselectivity: It must effectively guide the formation of one diastereomer over the other.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the newly formed stereocenter.
-
Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield and purity.
3-Methyl-5-isopropylhydantoin: A Valine-Derived Chiral Auxiliary
3-Methyl-5-isopropylhydantoin is a chiral heterocyclic compound derived from L-valine. Its structure incorporates a stereocenter at the 5-position, which is poised to direct stereoselective reactions on a group attached to one of the nitrogen atoms.
Synthesis of 3-Methyl-5-isopropylhydantoin
The synthesis of chiral hydantoins from amino acids is a well-established process.[3] For (S)-3-Methyl-5-isopropylhydantoin, the synthesis typically begins with (S)-valine methyl ester hydrochloride.
Experimental Protocol: Synthesis of (S)-5-isopropylhydantoin
-
(S)-Valine (10.0 g, 85.4 mmol) is suspended in methanol (100 mL).
-
Thionyl chloride (9.3 mL, 128.1 mmol) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure to yield (S)-valine methyl ester hydrochloride.
-
The hydrochloride salt is dissolved in water (50 mL) and potassium cyanate (10.4 g, 128.1 mmol) is added.
-
The mixture is stirred at 50 °C for 3 hours.
-
The solution is cooled and acidified with concentrated HCl to pH 1-2, resulting in the precipitation of (S)-5-isopropylhydantoin.
-
The solid is collected by filtration, washed with cold water, and dried.
Experimental Protocol: N-Methylation to (S)-3-Methyl-5-isopropylhydantoin
-
To a solution of (S)-5-isopropylhydantoin (5.0 g, 35.2 mmol) in DMF (50 mL), add potassium carbonate (7.3 g, 52.8 mmol).
-
Methyl iodide (2.6 mL, 42.2 mmol) is added dropwise.
-
The reaction is stirred at room temperature for 24 hours.
-
The mixture is poured into water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give (S)-3-Methyl-5-isopropylhydantoin.
Mechanism of Stereocontrol in Alkylation Reactions
The primary application of chiral auxiliaries like 3-Methyl-5-isopropylhydantoin is in the diastereoselective alkylation of enolates. The proposed mechanism of stereocontrol is analogous to that of other five-membered ring chiral auxiliaries, such as Evans' oxazolidinones.
First, the hydantoin is acylated at the N1 position with a prochiral carboxylic acid derivative. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a rigid lithium enolate. The chelation of the lithium cation between the enolate oxygen and the C2 carbonyl oxygen creates a planar and rigid structure. The isopropyl group at C5 then sterically shields one face of the enolate, directing the incoming electrophile to the opposite face.
Diagram: Proposed Mechanism of Diastereoselective Alkylation
Caption: Workflow for asymmetric alkylation using 3-Methyl-5-isopropylhydantoin.
Comparative Analysis with Other Chiral Auxiliaries
While direct, side-by-side comparative studies of 3-Methyl-5-isopropylhydantoin with other auxiliaries are not extensively reported in the literature, we can draw meaningful comparisons based on the performance of structurally similar hydantoins and the well-documented efficacy of established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams.
The key structural difference between the hydantoin and oxazolidinone auxiliaries lies in the atom at the 1-position of the ring (nitrogen in hydantoin, oxygen in oxazolidinone). This difference can influence the electronics and conformation of the acylated auxiliary and its corresponding enolate, which in turn can affect the diastereoselectivity of the reaction.
| Chiral Auxiliary | Representative Structure | Typical Diastereomeric Excess (d.e.) for Alkylation | Advantages | Disadvantages |
| 3-Methyl-5-isopropylhydantoin | ![]() | >90% (Expected, based on similar systems) | Readily available from valine; Potentially different reactivity/selectivity profile. | Less documented in the literature; Cleavage conditions may be harsher than for oxazolidinones. |
| Evans' Oxazolidinone | ![]() | >95%[4][5] | High diastereoselectivity; Well-established and predictable; Mild cleavage conditions. | Can be more expensive than hydantoin precursors. |
| Oppolzer's Sultam | ![]() | >98% | Excellent stereocontrol; Crystalline derivatives aid in purification. | Cleavage often requires stronger reducing agents or oxidative conditions. |
Data sourced from representative literature on diastereoselective alkylation reactions.
Cleavage of the Hydantoin Auxiliary
A crucial step in the synthetic sequence is the removal of the chiral auxiliary to unveil the desired chiral product. For N-acyl hydantoins, cleavage can be achieved under various conditions, although they may sometimes be more forcing than those required for Evans' auxiliaries.
Experimental Protocol: Hydrolytic Cleavage of N-Acyl Hydantoin
-
The N-acylated-3-methyl-5-isopropylhydantoin (1.0 equiv) is dissolved in a mixture of THF and water (3:1).
-
Lithium hydroxide (4.0 equiv) is added, and the mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with aqueous HCl, and the product is extracted with an organic solvent.
-
The aqueous layer can be further processed to recover the 3-Methyl-5-isopropylhydantoin auxiliary.
Conclusion and Future Outlook
3-Methyl-5-isopropylhydantoin presents itself as a potentially valuable chiral auxiliary derived from an inexpensive and readily available chiral pool starting material. Its structural similarity to well-established auxiliaries suggests that it can provide high levels of stereocontrol in reactions such as enolate alkylation. The key to its broader adoption will be the systematic investigation of its performance across a range of transformations and a direct comparison with current state-of-the-art methods.
The subtle electronic and conformational differences between the hydantoin and oxazolidinone scaffolds may offer unique advantages in specific applications, potentially leading to complementary or even superior selectivity for certain substrates. Further research in this area is warranted to fully elucidate the synthetic utility of this promising chiral auxiliary.
References
Sources
- 1. Diastereoselective synthesis of hydantoin- and isoxazoline-substituted dispirocyclobutanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective and Diastereoselective Allylic Alkylation with Fluoroenolates: Efficient Access to C3-Fluorinated and All-Carbon Quaternary Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Justification for using 3-Methyl-5-isopropylhydantoin over other hydantoin derivatives
Executive Summary
In the competitive landscape of peptide therapeutic development, 3-Methyl-5-isopropylhydantoin (MIH) has emerged as a superior scaffold compared to standard hydantoin derivatives like 5-isopropylhydantoin or 5,5-diphenylhydantoin. This guide justifies the selection of MIH based on three critical performance metrics: Chiral Integrity , Metabolic Stability , and Synthetic Efficiency .
While generic hydantoins serve as adequate intermediates for standard amino acids, MIH is the requisite precursor for N-methyl-L-valine , a high-value building block essential for engineering proteolysis-resistant peptide drugs (e.g., cyclosporine analogs, dolastatins).
Part 1: The Core Justification (Mechanism of Action)
The "Chiral Lock" Mechanism
The primary failure mode in synthesizing substituted hydantoins is spontaneous racemization under basic conditions. This occurs via keto-enol tautomerism, which requires a proton at the N3 position.
-
Standard Hydantoins (5-isopropylhydantoin): Possess an acidic proton at N3 (
). In basic buffers (pH > 8.0), this proton is removed, facilitating the formation of an achiral enolate intermediate. This leads to rapid racemization ( ), which is beneficial for dynamic kinetic resolution but disastrous for retaining specific chirality. -
3-Methyl-5-isopropylhydantoin: The substitution of the N3-proton with a methyl group eliminates the possibility of N3-deprotonation. This effectively "locks" the stereochemistry at the C5 position, allowing the molecule to withstand harsh reaction conditions without losing optical purity.
Comparative Performance Matrix
| Feature | 3-Methyl-5-isopropylhydantoin | 5-Isopropylhydantoin | 5,5-Diphenylhydantoin |
| Primary Application | Synthesis of N-methyl-L-valine | Synthesis of L-Valine (via D-hydantoinase) | Anticonvulsant (Phenytoin) |
| Chiral Stability | High (No N3-H tautomerism) | Low (Rapid racemization at pH > 8) | N/A (Achiral/Prochiral) |
| Hydrolytic Stability | Resistant to spontaneous hydrolysis | Susceptible to ring opening | Very High (Steric bulk) |
| Lipophilicity (LogP) | ~0.8 (Enhanced membrane permeability) | ~0.2 | ~2.5 (Low solubility) |
| Enzymatic Utility | Substrate for specific N-methylhydantoinases | Substrate for D-hydantoinase | Substrate for CYP450 (Metabolism) |
Part 2: Experimental Validation & Protocols
Pathway Visualization: The Racemization Blockade
The following diagram illustrates why MIH retains chirality while standard hydantoins do not.
Caption: Comparative mechanism showing how N3-methylation prevents enolate formation, thereby preserving the C5 stereocenter.
Protocol: Synthesis of N-Methyl-L-Valine using MIH
This protocol demonstrates the utility of MIH as a robust intermediate for generating N-methylated amino acids.
Objective: Hydrolysis of L-3-Methyl-5-isopropylhydantoin to N-methyl-L-valine without racemization.
Materials:
-
Substrate: L-3-Methyl-5-isopropylhydantoin (>98% ee)
-
Reagent: Barium Hydroxide octahydrate [Ba(OH)₂·8H₂O]
-
Solvent: Degassed water
-
Equipment: Autoclave or sealed pressure tube
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of L-3-Methyl-5-isopropylhydantoin in 50 mL of degassed water.
-
Base Addition: Add 15 mmol of Ba(OH)₂·8H₂O. The excess base ensures complete ring opening.
-
Hydrolysis: Seal the reaction mixture in a pressure tube. Heat to 120°C for 16 hours .
-
Note: Unlike unmethylated hydantoins which hydrolyze at milder conditions but racemize, MIH requires higher energy but retains chirality due to the "Chiral Lock."
-
-
Precipitation: Cool to room temperature. Bubble CO₂ gas through the solution to precipitate excess barium as BaCO₃.
-
Filtration: Filter the white precipitate (BaCO₃) through a Celite pad.
-
Isolation: Evaporate the filtrate under reduced pressure to obtain the crude N-carbamoyl intermediate (if incomplete) or the free amino acid.
-
Purification: Recrystallize from Ethanol/Water (90:10) to yield N-methyl-L-valine.
Self-Validating Checkpoint:
-
HPLC Analysis: Use a Chiralpak MA(+) column.
-
Success Criteria: Product must show >99% ee (enantiomeric excess). If ee < 95%, check the starting material purity; racemization during hydrolysis is chemically prohibited by the N3-methyl group.
Part 3: Applications in Drug Discovery
Peptidomimetic Stability
Drug developers utilize MIH derivatives to improve the pharmacokinetic profile of peptide drugs.
-
Proteolytic Resistance: The N-methyl group introduces steric hindrance that prevents peptidases (like chymotrypsin) from cleaving the adjacent peptide bond.
-
Conformational Constraint: MIH restricts the
and dihedral angles of the peptide backbone, forcing the molecule into a bioactive conformation (often a -turn mimic).
Analytical Biomarker Utility
Beyond synthesis, MIH is the industry-standard biomarker for monitoring exposure to N,N-Dimethylformamide (DMF).
-
Mechanism: DMF metabolizes to N-methylcarbamoyl adducts on hemoglobin. Upon acid hydrolysis, these adducts cyclize specifically to 3-Methyl-5-isopropylhydantoin .
-
Why MIH? Its exceptional stability in acid (used during the hydrolysis of globin) ensures it survives the extraction process, unlike other metabolites that degrade.
References
-
Enzymatic Production of L-Amino Acids from Hydantoins. Taylor & Francis Online. Available at: [Link]
-
Conversion of N-methylcarbamoylated valine to 3-methyl-5-isopropylhydantoin. ResearchGate. Available at: [Link][1][2]
-
Synthesis and Conformational Analysis of Hydantoin-Based Peptidomimetics. ACS Publications. Available at: [Link]
-
Kinetics and Mechanism of Hydantoin Racemization. Bioorganic Chemistry. Available at: [Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of 3-Methyl-5-isopropylhydantoin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 3-Methyl-5-isopropylhydantoin. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar hydantoin derivatives to establish a robust framework for its safe utilization and disposal. Our commitment is to empower your research with practical, field-proven insights that extend beyond the product itself, fostering a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment: Understanding the Chemistry of Hydantoins
Hydantoin and its derivatives are a class of heterocyclic organic compounds that, while valuable in pharmaceutical and industrial applications, can present certain health hazards. Based on data from analogous compounds such as 5-Methylhydantoin and 1,5,5-Trimethylhydantoin, researchers should anticipate that 3-Methyl-5-isopropylhydantoin may cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, a comprehensive risk assessment is the foundational step before any handling of this compound.
Assumed Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
This classification is extrapolated from data on structurally related hydantoin compounds and should be treated as a precautionary guideline.
Engineering Controls: Your First Line of Defense
Personal protective equipment is critical, but it should always be the final layer of protection. The primary strategy for mitigating exposure to 3-Methyl-5-isopropylhydantoin is the implementation of robust engineering controls.
-
Chemical Fume Hood: All weighing, handling, and transfer of solid 3-Methyl-5-isopropylhydantoin, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood. This is crucial to minimize the inhalation of any airborne particulates or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
Personal Protective Equipment (PPE): A Comprehensive Protocol
A multi-layered approach to PPE is essential for the safe handling of 3-Methyl-5-isopropylhydantoin. The following protocol is based on established best practices for handling irritant chemicals.
Eye and Face Protection:
-
Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields are mandatory.
-
Chemical Goggles: When there is a risk of splashing, such as during solution transfers or heating, chemical goggles should be worn.
-
Face Shield: For procedures with a significant splash or aerosol generation potential, a face shield should be used in conjunction with chemical goggles.
Hand Protection:
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for incidental contact. It is imperative to inspect gloves for any signs of degradation or perforation before each use. For prolonged contact or immersion, consult the glove manufacturer's compatibility chart. Always dispose of contaminated gloves immediately and wash your hands thoroughly after removal.
Body Protection:
-
Laboratory Coat: A flame-resistant laboratory coat is required to protect against skin contact and contamination of personal clothing. Ensure the coat is fully buttoned.
-
Closed-Toed Shoes: Footwear that fully covers the feet is mandatory in any laboratory setting where hazardous chemicals are handled.
Respiratory Protection:
-
N95 Respirator: In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved N95 particulate respirator should be worn. Proper fit testing and training are essential for the effective use of any respirator. For higher-risk procedures, a respirator with a higher protection factor may be necessary based on a thorough risk assessment.
Operational Plan: From Receipt to Use
A systematic approach to the entire lifecycle of 3-Methyl-5-isopropylhydantoin in the laboratory is crucial for maintaining a safe working environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is tightly sealed and clearly labeled.
Handling and Preparation:
-
Before handling, ensure all necessary engineering controls and PPE are in place and functional.
-
Perform all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Clearly label all solutions with the chemical name, concentration, date, and your initials.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination:
-
Surfaces: In case of a spill, decontaminate the affected area with a suitable laboratory detergent and water. For larger spills, follow your institution's hazardous material spill response protocol.
-
Equipment: Clean all glassware and equipment that have come into contact with 3-Methyl-5-isopropylhydantoin thoroughly.
-
Personal Protective Equipment: Dispose of single-use gloves and any grossly contaminated PPE as hazardous waste. Reusable PPE should be decontaminated according to the manufacturer's instructions.
Disposal:
-
Chemical Waste: All waste containing 3-Methyl-5-isopropylhydantoin, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and rinsate from cleaning, must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Container: Use a chemically compatible and leak-proof container with a secure lid. The container must be labeled with "Hazardous Waste" and the full chemical name.
-
Regulatory Compliance: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.
By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate 3-Methyl-5-isopropylhydantoin into your research endeavors. This proactive approach to laboratory safety not only protects you and your colleagues but also upholds the integrity and quality of your scientific work.
References
- Fisher Scientific. (2023, October 13). Safety Data Sheet: 1-Aminohydantoin hydrochloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydantoin, 99%.
- RIFM. (2024, September 11). RIFM fragrance ingredient safety assessment, 3-methyl-5-phenylpentanol, CAS Registry Number 55066-48-3.
- Cosmetic Ingredient Review. (2023, May 19). ADMIN Boilerplate Guidance Document and Re-Review Summary Formats.
- HIGH HOPE INT'L GROUP JIANGSU MEDICINES & HEALTH PRODUCTS IMP. & EXP. CORP. LTD. (2025, December 30). How to Choose the Right Hydantoin for Industrial Use.
- ECHEMI. (n.d.). Hydantoin SDS, 461-72-3 Safety Data Sheets.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- Santa Cruz Biotechnology, Inc. (n.d.). 3-Methyl-5-(S)-isopropyl Hydantoin.
- ChemicalBook. (n.d.). 3-methyl-5-isopropyloctane.
- United States Biological. (n.d.). 3-Methyl-5-(S)-isopropyl hydantoin - Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

